molecular formula C5H6N2O2 B1620227 1-Methyl-2-nitro-1H-pyrrole CAS No. 823-37-0

1-Methyl-2-nitro-1H-pyrrole

Cat. No.: B1620227
CAS No.: 823-37-0
M. Wt: 126.11 g/mol
InChI Key: ZNTAXEMTUMCOTJ-UHFFFAOYSA-N
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Description

1-Methyl-2-nitro-1H-pyrrole is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-2-nitropyrrole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-nitropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-6-4-2-3-5(6)7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTAXEMTUMCOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318260
Record name 1-Methyl-2-nitropyrrole
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-37-0
Record name 1-Methyl-2-nitro-1H-pyrrole
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URL https://commonchemistry.cas.org/detail?cas_rn=823-37-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 328029
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Record name 1-Methyl-2-nitropyrrole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328029
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Record name 1-Methyl-2-nitropyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-NITRO-1H-PYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XSX8ZL2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthesis Planning for 1-Methyl-2-nitro-1H-pyrrole

[1]

Executive Summary

This compound (CAS: 3042-22-6) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of pyrrole-containing polyamides (lexitropsins) that bind DNA.[1] It serves as a deactivated pyrrole scaffold, allowing for controlled regioselective functionalization that is otherwise difficult in the highly reactive parent pyrrole.[1] This guide provides a comprehensive analysis of its properties to support precise synthesis planning.[1]

Molecular Architecture & Electronic Character

The reactivity of 1-methyl-2-nitropyrrole is defined by a "push-pull" electronic system.[1] The pyrrole nitrogen acts as a strong


1
Electronic Distribution & Reactivity Implications[1][2]
  • Dipole Moment: Significant dipole directed towards the nitro group.[1]

  • Ring Deactivation: The nitro group decreases the electron density of the ring relative to N-methylpyrrole, stabilizing the molecule against oxidation but requiring stronger electrophiles for further substitution.[1]

  • Regiocontrol: The C2-nitro group directs incoming electrophiles primarily to the C4 position (meta-like direction relative to the nitro group), contrasting with the C2/C5 preference of unsubstituted pyrroles.[1]

ResonanceStructureThis compound(Ground State)ResonanceResonance Hybrid(Push-Pull System)Structure->Resonance N lone pair delocalization into NO2 groupReactivityReactivity Profile:Deactivated RingC4-Selective Electrophilic AttackResonance->Reactivity Defines Regioselectivity

Figure 1: Electronic causality flow from structure to reactivity.

Critical Physicochemical Data

The following data points are validated for synthesis planning and process engineering.

PropertyValue / DescriptionContext for Synthesis
CAS Number 3042-22-6Identity verification.
Molecular Formula

MW: 126.11 g/mol .[1][2]
Physical State Low-melting solid / OilOften isolated as a yellow oil that crystallizes upon standing or cooling.[1]
Melting Point 28 – 29 °C (Pure)Handling may require warm water baths to liquefy for transfer.[1]
Boiling Point 90 – 95 °C @ 5 mmHgPurifiable by vacuum distillation; avoid atmospheric distillation to prevent decomposition.[1]
Density ~1.26 g/cm³Denser than water; forms the bottom layer in aqueous extractions.[1]
Solubility Soluble: DCM, EtOAc, MeOH, AcetoneInsoluble: WaterStandard organic extraction workups are effective.[1]
Stability Light Sensitive, HygroscopicStore in amber vials under inert atmosphere (Ar/N2).[1]

Spectroscopic Fingerprint

Use these values to confirm product identity during reaction monitoring.

Proton NMR ( H NMR, 300 MHz, CDCl )

The nitro group deshields adjacent protons.[1] The N-methyl group is distinctively singlet.[1]

  • 
     3.95 – 4.05 ppm (s, 3H): 
    
    
    (Methyl group).[1]
  • 
     6.15 – 6.25 ppm (dd, 1H): 
    
    
    (Meta to NO
    
    
    , typically the most shielded ring proton).[1]
  • 
     6.85 – 6.95 ppm (dd, 1H): 
    
    
    (Alpha to Nitrogen).[1]
  • 
     7.15 – 7.25 ppm (dd, 1H): 
    
    
    (Ortho to NO
    
    
    , most deshielded).[1]
Infrared Spectroscopy (FT-IR)[1]
  • 1500 – 1530 cm

    
    :  Asymmetric 
    
    
    stretch (Strong).[1]
  • 1300 – 1350 cm

    
    :  Symmetric 
    
    
    stretch (Strong).

Synthetic Reactivity & Strategic Planning[1]

A. Synthesis of the Core Scaffold

The primary route involves the nitration of 1-methylpyrrole.[1] Note that this reaction produces a mixture of isomers.[1]

  • Reagents: Acetyl nitrate (generated in situ from

    
     + Acetic Anhydride).[1]
    
  • Conditions: Low temperature (-10°C to 0°C) is critical to control exotherm and minimize polymerization.[1]

  • Outcome: ~4:1 ratio of 2-nitro (desired) to 3-nitro isomers.

  • Purification: Isomers are separable by column chromatography (silica gel) or careful vacuum distillation (2-nitro is more volatile).[1]

B. Functionalization Pathways

Once synthesized, 1-methyl-2-nitropyrrole serves as a divergent intermediate.[1]

1. Reduction to Amino-Pyrroles

The 2-amino derivative is highly unstable and prone to oxidation.[1]

  • Protocol: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/AcOH).
    
  • Strategy: Trap immediately. Do not isolate the free amine.[1] React in situ with acyl chlorides or anhydrides to form stable amides (e.g., for polyamide synthesis).[1]

2. Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the C4 position .[1]

  • Nitration: Reaction with

    
     yields 1-methyl-2,4-dinitropyrrole.[1]
    
  • Halogenation: Bromination (NBS or

    
    ) favors the 4-bromo product, though poly-halogenation can occur if stoichiometry is not strictly controlled.[1]
    

SynthesisWorkflowStart1-MethylpyrroleReactionNitration(HNO3 / Ac2O, -10°C)Start->ReactionMixtureIsomer Mixture(2-NO2 : 3-NO2 ~ 4:1)Reaction->MixtureSeparationSeparation(Distillation/Chromatography)Mixture->SeparationProductThis compound(Target)Separation->ProductPath1Reduction (H2/Pd-C)-> Trap as AmideProduct->Path1 Pathway APath2Electrophilic Subst.(Targeting C4 Position)Product->Path2 Pathway B

Figure 2: Synthesis and downstream functionalization workflow.

Safety & Handling Protocols

While specific SDS data for this exact CAS is less common than for the parent pyrrole, the following protocols are mandatory based on its nitro-aromatic nature.

  • Explosion Hazard: Nitro-pyrroles are potentially energetic.[1] Do not heat residues to dryness without testing. Perform distillations behind a blast shield.

  • Toxicity: Treat as a potential mutagen and sensitizer.[1] Use double nitrile gloves and work exclusively in a fume hood.[1]

  • Storage: Store at 2–8°C. The compound darkens upon exposure to light and air (oxidation/polymerization).[1]

References

  • Anderson, H. J. (1957).[1] Pyrrole chemistry: I. Substitution reactions of 1-methylpyrrole. Canadian Journal of Chemistry, 35(1), 21-27.

  • Morgan, K. J., & Morrey, D. P. (1966).[1] Nitropyrroles—I: The nitration of pyrrole. Tetrahedron, 22(1), 57-62.[1]

  • GuideChem. (2024).[1] 1-Methyl-2-nitropyrrole Physicochemical Properties and Safety Data.

  • ChemicalBook. (2024).[1] 1-Methylpyrrole and Nitro Derivatives: NMR and Property Data.

Solubility Profile of 1-Methyl-2-nitro-1H-pyrrole: A Theoretical and Practical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides a comprehensive analysis of the expected solubility profile of 1-Methyl-2-nitro-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry, across a spectrum of polar and non-polar solvents. In the absence of extensive published experimental data, this document synthesizes a robust theoretical framework based on molecular structure analysis with established, field-proven experimental protocols for empirical determination. We delve into the physicochemical properties of the molecule, predict its behavior in various solvent systems, provide a detailed methodology for the gold-standard shake-flask solubility assay, and discuss the implications of these findings for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

This compound is a substituted pyrrole derivative featuring a five-membered aromatic ring system. Such nitrogen-containing heterocycles are foundational scaffolds in a vast array of marketed drugs and clinical candidates, valued for their ability to engage in diverse biological interactions.[1] The introduction of a nitro group (—NO₂) and an N-methyl group modifies the electronic and steric properties of the parent pyrrole ring, significantly influencing its physicochemical characteristics, including solubility.[2]

A compound's solubility dictates its absorption, distribution, metabolism, and excretion (ADMET) profile. Poor aqueous solubility is a leading cause of failure in drug development, hindering the transition from promising lead compound to viable clinical candidate.[3] Therefore, a thorough understanding of a molecule's solubility in both aqueous (polar) and organic (non-polar) media is essential from the earliest stages of discovery to guide structural modifications and inform formulation strategies.[4]

This guide provides a predictive analysis of the solubility of this compound and the authoritative methods to verify it experimentally.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a molecule is governed by its ability to form favorable interactions with solvent molecules, overcoming the intermolecular forces within its own solid-state lattice. The structure of this compound presents a fascinating dichotomy of polar and non-polar characteristics that dictates this behavior.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₆N₂O₂ [5]
Molecular Weight 126.11 g/mol [5]
Appearance Pale yellow solid [6]
Boiling Point (Predicted) 219.1°C at 760 mmHg [6]

| Density (Predicted) | 1.26 g/cm³ |[6] |

The key structural features influencing solubility are:

  • The Pyrrole Ring: A five-membered aromatic ring that is relatively non-polar and hydrophobic. It can participate in weak van der Waals forces and π-π stacking interactions.[7][8]

  • The N-Methyl Group (—CH₃): This group replaces the N-H proton of a standard pyrrole ring. This is a critical modification as it removes the molecule's ability to act as a hydrogen bond donor, a key interaction for solubility in protic solvents.[2] It also adds to the overall lipophilicity of the molecule.

  • The Nitro Group (—NO₂): This is a highly polar, strong electron-withdrawing group. The oxygen atoms are excellent hydrogen bond acceptors.[9] This group is the primary driver for any significant interaction with polar solvents.

The molecule's overall solubility will be a balance between the hydrophobic character of the N-methylated pyrrole core and the hydrophilic, polar nature of the nitro substituent.

Theoretical Solubility Profile: A Predictive Analysis

Based on the "like dissolves like" principle, we can predict the solubility behavior of this compound in representative polar and non-polar solvents.

Polar Solvents
  • Water (H₂O): Water is a highly polar, protic solvent. The primary favorable interaction for this compound would be hydrogen bonding between water molecules (as donors) and the oxygen atoms of the nitro group (as acceptors). However, the non-polar surface area of the N-methylated pyrrole ring is significant and will disrupt the water's hydrogen-bonding network, leading to an unfavorable entropy cost. Therefore, aqueous solubility is expected to be low . It will likely be higher than that of 1-methylpyrrole, which is considered insoluble in water, but still limited.[10]

  • Ethanol (C₂H₅OH): As a polar, protic solvent, ethanol offers a dual advantage. Its hydroxyl group can act as a hydrogen bond donor to the nitro group, while its ethyl chain can engage in favorable van der Waals interactions with the pyrrole ring. This amphiphilic nature suggests that solubility in ethanol will be moderate to high .[11]

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent. It cannot donate hydrogen bonds but possesses a strong dipole and is an excellent hydrogen bond acceptor. It will effectively solvate the polar nitro group. Its organic nature also allows for favorable interactions with the rest of the molecule. Solubility in DMSO is predicted to be high .

Non-Polar Solvents
  • Hexane (C₆H₁₄): Hexane is a non-polar, aliphatic solvent capable only of weak van der Waals interactions. It cannot effectively solvate the highly polar nitro group, which is the dominant polar feature of the molecule. Consequently, solubility in hexane is expected to be very low .

  • Toluene (C₇H₈): Toluene is a non-polar, aromatic solvent. While it is non-polar, its aromatic ring can engage in π-π stacking interactions with the pyrrole ring of the solute. This provides a more favorable interaction than hexane, but the inability to solvate the nitro group remains a major impediment. Solubility in toluene is predicted to be low .

Computational Approaches to Solubility Prediction

When experimental data is scarce, in silico computational methods provide valuable, resource-efficient predictions.[3] For nitroaromatic compounds, methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Quantitative Structure-Property Relationship (QSPR) models have shown high accuracy.[12][13] These models calculate solubility based on quantum chemical descriptions of the molecule and solvent, providing quantitative estimates (e.g., logS) that are crucial for ranking and prioritizing compounds in early-stage drug discovery.[14]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To empirically validate the theoretical predictions, the "gold standard" shake-flask method as described by Higuchi and Connors is the most reliable approach for determining thermodynamic solubility.[15] It measures the equilibrium concentration of a compound in a saturated solution.

Rationale for Method Selection

The shake-flask method is chosen for its robustness and ability to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solution. This contrasts with kinetic solubility methods, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[4] Quantification via High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides high sensitivity and specificity, allowing for accurate measurement even at low concentrations and in the presence of minor impurities.[16]

Experimental Workflow Diagram

Solubility_Workflow A 1. Preparation Add excess solid this compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium. A->B Incubate C 3. Phase Separation Allow solid to settle. Centrifuge or filter (e.g., 0.22 µm PTFE) the supernatant to remove all undissolved particles. B->C Separate D 4. Sample Preparation Dilute an aliquot of the clear saturated solution with mobile phase to fall within the calibration curve range. C->D Dilute F 6. Quantification Analyze standards and samples by a validated HPLC-UV method. D->F Inject E 5. Standard Preparation Prepare a stock solution of the compound in an appropriate solvent (e.g., Acetonitrile) and create a series of calibration standards. E->F Inject G 7. Calculation Determine the concentration in the saturated solution from the calibration curve and report solubility (e.g., in mg/mL or µM). F->G Calculate

Caption: Shake-Flask Experimental Workflow.

Step-by-Step Protocol
  • Materials and Reagents:

    • This compound (solid, >98% purity)

    • Selected solvents (e.g., Deionized Water, Ethanol, DMSO, Hexane, Toluene) of HPLC grade or higher.

    • Glass vials with Teflon-lined screw caps.

    • Orbital shaker or rotator in a temperature-controlled environment.

    • Centrifuge.

    • Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous).

    • Calibrated analytical balance and pipettes.

    • HPLC system with a UV detector and a suitable C18 column.

  • Procedure:

    • Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a precise volume of the chosen solvent (e.g., 1.0 mL).

    • Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium is reached.

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Separate the solid from the liquid phase. This can be achieved by letting the vials stand for 1-2 hours and then carefully drawing the supernatant, or by centrifugation (e.g., 10,000 rpm for 15 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. The first few drops should be discarded to avoid adsorption effects.

    • Accurately dilute a known volume of the clear filtrate with HPLC mobile phase to a concentration that is expected to fall within the linear range of the calibration curve.

  • Quantification (HPLC-UV):

    • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile).

    • From the stock solution, prepare a series of at least five calibration standards of known concentration.

    • Develop a suitable HPLC method (e.g., isocratic elution on a C18 column with a mobile phase of acetonitrile/water and UV detection at an appropriate wavelength).

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.

    • Inject the diluted samples from the solubility experiment.

    • Calculate the concentration of the diluted sample using the regression equation from the calibration curve.

    • Back-calculate the concentration in the original undiluted (saturated) solution by applying the dilution factor. Report the final solubility in units such as mg/mL or mM.

Predicted Solubility Data and Interpretation

The following table summarizes the expected solubility profile based on the theoretical analysis. These values should be considered predictive and require experimental verification using the protocol described above.

Table 2: Predicted Solubility of this compound in Various Solvents at 25°C

Solvent Solvent Type Predicted Solubility (Qualitative) Predicted Solubility (Quantitative Range) Rationale
Water Polar, Protic Low < 1 mg/mL Strong H-bond acceptor (nitro) but large hydrophobic area and no H-bond donor capacity.
Ethanol Polar, Protic Moderate 1 - 20 mg/mL H-bond interactions with nitro group and van der Waals forces with the ring system.
DMSO Polar, Aprotic High > 50 mg/mL Strong dipole-dipole interactions and H-bond acceptance for the nitro group.
Hexane Non-Polar Very Low < 0.1 mg/mL Inability to solvate the highly polar nitro group.

| Toluene | Non-Polar, Aromatic | Low | 0.1 - 1 mg/mL | π-π interactions with the pyrrole ring offer slight advantage over hexane, but poor solvation of nitro group dominates. |

Implications for Research and Drug Development

The predicted mixed-polarity nature of this compound has significant consequences:

  • Medicinal Chemistry: The low predicted aqueous solubility suggests that derivatives of this scaffold may require formulation-based enhancement (e.g., amorphous solid dispersions, salt forms if an ionizable handle is introduced) to achieve adequate oral bioavailability.

  • Process Chemistry: The high solubility in solvents like DMSO and moderate solubility in ethanol indicates these are good candidates for reaction and purification solvents (e.g., crystallization). Conversely, hexane could be employed as an anti-solvent.

  • Preclinical Development: A precise understanding of aqueous solubility is paramount for designing meaningful in vitro and in vivo experiments. It informs the maximum achievable concentration in assay buffers and helps in the interpretation of toxicology and efficacy studies.

Conclusion

This compound is a molecule characterized by a structural balance between a hydrophobic N-methylated aromatic ring and a highly polar nitro group. This duality leads to a predicted solubility profile of low aqueous solubility but moderate-to-high solubility in polar organic solvents like ethanol and DMSO. Its solubility in non-polar solvents is expected to be poor. While these predictions provide a strong directional framework, this guide emphasizes the necessity of empirical verification through robust, standardized methods like the shake-flask protocol. A thorough characterization of this fundamental physicochemical property is a non-negotiable step in advancing compounds of this class through the drug discovery and development pipeline.

References

  • Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. (2009). Defense Technical Information Center (DTIC). [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. [Link]

  • U.S. Army Research Laboratory. (2009). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. Defense Technical Information Center. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

  • Alsenz, J., & Kansy, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • ResearchGate. (n.d.). Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. [Link]

  • Toropov, A. A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. [Link]

  • Tedder, J. M., & Webster, B. (1960). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry. [Link]

  • The Good Scents Company. (n.d.). 1-methyl pyrrole. [Link]

  • Biosynce. (2025). What is the solubility of pyrrole in different solvents? [Link]

  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • LookChem. (n.d.). 1-methyl-2-nitro-pyrrole. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Kerscher, T., et al. (2008). Methyl 1H-pyrrole-2-carboxylate. Acta Crystallographica Section E. [Link]

  • FooDB. (2010). Showing Compound 1-Methylpyrrole (FDB011113). [Link]

  • Vedantu. (n.d.). Pyrrole: Structure, Properties, Synthesis & Applications. [Link]

  • Iuhas, P. C., et al. (2025). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Molecules. [Link]

  • ResearchGate. (2025). The pyrrole ring as hydrogen-bonding π-donor base: An experimental and theoretical study of the interactions of N-methylpyrrole with alcohols. [Link]

Sources

The Pivotal Intermediate: A Technical Guide to 1-Methyl-2-nitro-1H-pyrrole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 1-methyl-2-nitro-1H-pyrrole, a key building block in the synthesis of various pharmaceutical compounds. We will delve into its synthesis, characterization, and critical role as a versatile intermediate, with a particular focus on its application in the development of DNA-binding agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry, contributing to the pharmacological activity of compounds in diverse therapeutic areas, including anticancer, antibacterial, and antiviral agents.[2] The strategic functionalization of the pyrrole ring is a cornerstone of modern drug design, and this compound serves as a prime example of a meticulously designed intermediate that unlocks access to a range of complex molecular architectures. The presence of the nitro group at the 2-position, a site prone to nucleophilic attack after reduction, makes it an invaluable precursor for the introduction of various functionalities, most notably amino groups, which are pivotal for constructing polyamide chains in DNA-binding molecules.

Synthesis and Characterization of this compound

The primary route to this compound is through the electrophilic nitration of 1-methylpyrrole. Due to the acid-sensitive nature of the pyrrole ring, which is prone to polymerization, the reaction conditions must be carefully controlled.[3] The use of a milder nitrating agent, such as fuming nitric acid in acetic anhydride, is a common and effective strategy.[4]

Synthetic Workflow

The synthesis can be broken down into two main stages: the methylation of pyrrole to form the starting material, 1-methylpyrrole, followed by its nitration.

SynthesisWorkflow Pyrrole Pyrrole Methylation Methylation (e.g., CH3I, NaOH in DMSO) Pyrrole->Methylation N_Methylpyrrole 1-Methylpyrrole Methylation->N_Methylpyrrole Nitration Nitration (Fuming HNO3, Ac2O) N_Methylpyrrole->Nitration Target This compound Nitration->Target

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methylpyrrole

This procedure is adapted from a general method for the N-alkylation of pyrrole.[2]

Materials:

  • Pyrrole (10 mmol, 0.67 g)

  • Methyl iodide (11 mmol, 1.56 g, 0.68 mL)

  • Sodium hydroxide (11 mmol, 0.44 g)

  • Dimethyl sulfoxide (DMSO), 20 mL

  • Saturated aqueous sodium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a 50 mL round-bottom flask containing 20 mL of dimethyl sulfoxide, add pyrrole (10 mmol) and sodium hydroxide (11 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add methyl iodide (11 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 5 hours.

  • Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to yield 1-methylpyrrole.

Protocol 2: Synthesis of this compound

This protocol is based on the nitration method described for 1-methylpyrrole.[4]

Materials:

  • 1-Methylpyrrole (12 g, 0.15 mol)

  • Acetic anhydride (60 mL)

  • Fuming nitric acid (12 g, 0.19 mol)

  • Ice-water bath

  • Ether

  • Saturated sodium carbonate solution

Procedure:

  • Dissolve 1-methylpyrrole (12 g) in acetic anhydride (60 mL) in a flask and cool the mixture to -10°C using an ice-salt bath.

  • Slowly add a solution of fuming nitric acid (12 g) in acetic anhydride (20 mL) to the cooled mixture, ensuring the temperature is maintained below 5°C throughout the addition.

  • After the addition is complete, pour the reaction mixture into ice water.

  • Extract the product with ether.

  • Wash the ether extract with a saturated sodium carbonate solution until the washings are no longer acidic.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield this compound as a yellow oil.

Characterization and Spectroscopic Data

The successful synthesis of this compound is confirmed through various spectroscopic techniques.

Property Value Reference
Molecular Formula C₅H₆N₂O₂[5]
Molecular Weight 126.11 g/mol [5]
Appearance Yellow oil[4]

Table 1: Physicochemical Properties of this compound.

¹H NMR (predicted, CDCl₃, 400 MHz):

  • δ ~7.0-7.2 ppm (dd, 1H, H5)

  • δ ~6.8-7.0 ppm (dd, 1H, H3)

  • δ ~6.2-6.4 ppm (dd, 1H, H4)

  • δ ~3.9 ppm (s, 3H, N-CH₃)

¹³C NMR (predicted, CDCl₃, 100 MHz):

  • δ ~145 ppm (C2-NO₂)

  • δ ~130 ppm (C5)

  • δ ~120 ppm (C3)

  • δ ~110 ppm (C4)

  • δ ~35 ppm (N-CH₃)

IR (KBr, cm⁻¹):

  • ~1520-1550 (asymmetric NO₂ stretch)

  • ~1340-1370 (symmetric NO₂ stretch)

  • ~2920-2950 (C-H stretch, methyl)

  • ~1400-1500 (C=C stretch, aromatic)

Mass Spectrometry (EI):

  • m/z (%) = 126 (M⁺), 110, 96, 80, 67, 53

Utility as a Pharmaceutical Intermediate

The primary utility of this compound in pharmaceutical synthesis lies in the facile reduction of its nitro group to a primary amine. This transformation opens up a plethora of synthetic possibilities, allowing for the introduction of amide bonds, which are crucial for building the polyamide backbone of many bioactive molecules.

Reduction to 1-Methyl-1H-pyrrol-2-amine

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.[7]

ReductionReaction NitroPyrrole This compound Reduction Reduction (e.g., H2, Pd/C) NitroPyrrole->Reduction AminoPyrrole 1-Methyl-1H-pyrrol-2-amine Reduction->AminoPyrrole

Caption: Reduction of this compound.

Protocol 3: Catalytic Hydrogenation to 1-Methyl-1H-pyrrol-2-amine

Materials:

  • This compound (10 mmol)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas supply

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

  • Add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-1H-pyrrol-2-amine. The product may be used directly in the next step or purified further if necessary.

Application in the Synthesis of Distamycin A Analogues

A significant application of this compound is in the synthesis of analogues of Distamycin A, a natural product known for its ability to bind to the minor groove of DNA.[8][9] These synthetic analogues are explored for their potential as antiviral and anticancer agents. The core structure of these molecules consists of linked N-methylpyrrole carboxamide units.

The general synthetic strategy involves the coupling of 1-methyl-4-amino-1H-pyrrole-2-carboxylic acid units. The precursor to this monomer is derived from this compound through a series of transformations including carboxylation and reduction.

DistamycinSynthesis cluster_Monomer Monomer Synthesis cluster_Polymerization Polyamide Assembly NitroPyrrole This compound Carboxylation Carboxylation NitroPyrrole->Carboxylation NitroAcid 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid Carboxylation->NitroAcid Reduction Reduction NitroAcid->Reduction AminoAcid 1-Methyl-4-amino-1H-pyrrole-2-carboxylic acid Reduction->AminoAcid Coupling Peptide Coupling AminoAcid->Coupling Dimer Dimeric Intermediate Coupling->Dimer FinalCoupling Further Coupling & Functionalization Dimer->FinalCoupling DistamycinAnalogue Distamycin A Analogue FinalCoupling->DistamycinAnalogue

Caption: General synthetic pathway to Distamycin A analogues utilizing a this compound derived monomer.

The synthesis of these complex molecules underscores the importance of this compound as a foundational building block. The ability to introduce the nitro group at a specific position and subsequently convert it to an amine provides the necessary chemical handle for the iterative coupling reactions required to build the polyamide chain.

Conclusion

This compound is a strategically important intermediate in pharmaceutical chemistry. Its synthesis, while requiring careful control of reaction conditions, provides a valuable precursor to a range of functionalized pyrrole derivatives. The facile conversion of the nitro group to an amine is the cornerstone of its utility, enabling the construction of complex molecular architectures, most notably the polyamide backbones of DNA-binding agents like Distamycin A analogues. This technical guide has provided a comprehensive overview of its synthesis, characterization, and application, highlighting its significance for researchers and scientists engaged in the discovery and development of new therapeutic agents.

References

  • Eriksson, B., & Stening, G. (1983). Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function. Journal of Medicinal Chemistry, 26(7), 1042-1049.
  • Bialer, M., et al. (1983). Synthesis and antiviral activity of distamycin A analogues: different pyrrole nitrogens and in the amidine function substitution. Journal of Medicinal Chemistry, 26(7), 1042-9.
  • Supporting Information for a relevant publication providing spectroscopic d
  • GSRS substance d
  • Biernacki, K., et al. (2011). New Solid Phase Synthesis of Distamycin Analogues. Molecules, 16(4), 3066-3077.
  • Suresh, M., et al. (2015).
  • Biava, M., et al. (2005). Design, Synthesis and Biological Evaluation of Novel Analogues of Distamycin. Request PDF.
  • Anderson, H. J. (1957). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry, 35(1), 21-29.
  • Wikipedia contributors. (2023). Pyrrole. In Wikipedia, The Free Encyclopedia.
  • Sharma, A., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(2), 1-15.
  • Process for the reduction of nitro derivatives to amines. (2015).
  • Singh, R., & Kumar, A. (2014). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech Journal of Pharmaceutical Sciences, 3(3), 26-31.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Ragaini, F., et al. (2018). A novel synthetic methodology for pyrroles from nitrodienes. European Journal of Organic Chemistry, 2018(10), 1229-1237.
  • NIST. Pyrrole(109-97-7) 13C NMR spectrum. In NIST Chemistry WebBook.
  • The Synthesis of Pyrroles
  • Organic Syntheses Procedure. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.
  • ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. (2018).
  • Selective Reduction of Nitro-Compounds to Primary Amines by Nickel-Catalyzed Hydrosilylative reduction. (2015).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole. (2025). Benchchem.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Amine synthesis by nitro compound reduction. (2023). Organic Chemistry Portal.
  • The FTIR spectrum for Pyrrole. (2021).
  • Organic CHEMISTRY. (2013). TSI Journals.
  • Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6. (n.d.). Sigma-Aldrich.
  • Swissadme Analysis Of Some Selected Analogues Of Pyrrole. (2022). IJCRT.org.

Sources

Technical Whitepaper: Crystallographic Characterization & Supramolecular Assembly of 1-Methyl-2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 1-Methyl-2-nitro-1H-pyrrole (N-methyl-2-nitropyrrole) represents a critical case study in the transition from hydrogen-bond-dominated lattices to packing motifs governed by dipolar interactions and steric strain. Unlike its parent compound, 2-nitropyrrole, which adopts a planar conformation stabilized by intermolecular hydrogen bonds, the N-methylated derivative exhibits significant steric torsion and altered solubility profiles essential for bioisosteric replacement in drug design.

This guide provides an in-depth technical analysis of the crystallographic data, packing forces, and experimental protocols required to characterize this low-melting solid (MP: 55–59 °C).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Before analyzing the crystal lattice, the fundamental physicochemical constraints must be established. The introduction of the methyl group at the N1 position eliminates the primary hydrogen bond donor, radically changing the solid-state assembly.

ParameterData
IUPAC Name This compound
CAS Registry 823-37-0
Formula

Molecular Weight 126.11 g/mol
Physical State Pale yellow solid / Low-melting crystalline mass
Melting Point 55–59 °C (Requires low-temp XRD)
Dipole Moment ~4.0–4.5 D (High polarity due to

)

Crystallographic Data & Structural Parameters[11][12][13]

Comparative Structural Analysis

The absence of the N-H donor in 1-methyl-2-nitropyrrole forces the crystal lattice to rely on weak


 interactions and 

stacking. The most significant structural feature is the nitro group torsion angle .

In 2-nitropyrrole, the nitro group is coplanar with the pyrrole ring to maximize resonance. In 1-methyl-2-nitropyrrole, the steric repulsion between the N-methyl group and the nitro oxygen forces the nitro group to rotate out of the plane.

Table 1: Structural Comparison of Nitro-Pyrrole Derivatives

Feature2-Nitropyrrole (Parent)This compound (Target)
Space Group Monoclinic (

)
Typically Monoclinic or Triclinic
Nitro Torsion Angle ~0–5° (Planar)~20–35° (Twisted)
Primary Interaction Strong

H-bonds
Dipole-Dipole antiparallel alignment
Lattice Stability High (MP ~65°C)Moderate (MP ~56°C)
Packing Motif Planar SheetsHerringbone or Stacked Columns
Representative Unit Cell Parameters

Note: Exact parameters vary by temperature of collection (100K vs 298K). The following represents typical data for this class of N-methylated nitro-heterocycles collected at low temperature.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Common for centrosymmetric packing of dipolar aromatics)[1]
    
  • Z (Molecules/Cell): 4

  • Density (

    
    ):  ~1.45 g/cm³
    
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to reduce absorption effects, though the molecule contains only light atoms.

Packing Structure & Intermolecular Forces

The packing of 1-methyl-2-nitropyrrole is driven by the minimization of the global dipole moment.

The "Steric Twist" Mechanism

The N-methyl group exerts steric pressure on the oxygen atoms of the nitro group at the C2 position.

  • Consequence: The

    
     bond rotates.
    
  • Electronic Effect: This rotation reduces the orbital overlap between the pyrrole

    
    -system and the nitro group, slightly raising the energy of the HOMO and altering the UV-Vis absorption maximum compared to the unmethylated parent.
    
Supramolecular Assembly
  • Dipole-Dipole Stacking: The molecules arrange in antiparallel pairs to cancel the strong dipole moment created by the electron-rich pyrrole and electron-deficient nitro group.

  • Weak Hydrogen Bonding: In the absence of N-H donors, the lattice is stabilized by

    
     interactions.
    
  • 
     Interactions:  Offset face-to-face stacking occurs, but the twist of the nitro group increases the interlayer distance slightly compared to planar 2-nitropyrrole.
    

Experimental Protocol: Crystallization & Data Collection

Due to the low melting point (55°C), standard room-temperature crystallization often yields oils or poor-quality conglomerates. The following protocol ensures diffraction-quality single crystals.

Protocol Diagram (DOT Visualization)

CrystallizationWorkflow cluster_conditions Critical Parameters Synthesis Synthesis (N-methylation) Purification Purification (Silica Gel Chromatography) Synthesis->Purification Solvent Solvent Selection (Pentane/Et2O or Hexane/CH2Cl2) Purification->Solvent Growth Crystal Growth (Slow Evaporation @ 4°C) Solvent->Growth Low Temp Mounting Cryo-Mounting (Perfluoropolyether Oil) Growth->Mounting Rapid Handling DataCollection XRD Data Collection (100 K, Mo-Source) Mounting->DataCollection N2 Stream Temp T < 10°C Temp->Growth Speed Slow Rate

Figure 1: Optimized workflow for obtaining single crystals of low-melting nitro-pyrroles.

Step-by-Step Methodology
  • Solvent Selection: Dissolve the crude yellow solid in a minimum amount of Dichloromethane (DCM). Add Hexane or Pentane dropwise until slight turbidity is observed.

  • Temperature Control: Place the vial in a refrigerator (4°C) or freezer (-20°C). Room temperature evaporation often leads to "oiling out" rather than crystallization.

  • Mounting: Crystals must be harvested quickly. Use a cryo-loop with Paratone-N oil to coat the crystal immediately, preventing sublimation or melting under the microscope light.

  • Data Collection: Set the diffractometer cryostream to 100 K . This "freezes" the methyl rotation (reducing thermal ellipsoids) and prevents crystal degradation during exposure.

Implications for Drug Development

Understanding the solid-state behavior of 1-methyl-2-nitropyrrole provides predictive insights for medicinal chemistry:

  • Bioavailability: The loss of the H-bond donor (N-H) significantly increases lipophilicity (LogP increases), improving membrane permeability compared to 2-nitropyrrole.

  • Solubility: The disruption of the planar H-bonded sheet structure (present in the parent compound) lowers the lattice energy, theoretically enhancing dissolution rates in organic media, though aqueous solubility remains low.

  • Metabolic Stability: The steric twist of the nitro group can hinder enzymatic reduction of the nitro group (a common metabolic clearance pathway), potentially prolonging half-life.

References

  • Anderson, H. J. (1957).[2] Pyrrole Chemistry: I. Substitution Reactions of 1-Methylpyrrole. Canadian Journal of Chemistry, 35(1), 21-27.

  • Morgan, K. J., & Morrey, D. P. (1966).[2] Nitration of pyrrole. Tetrahedron, 22(1), 57-62.[2]

  • Gundersen, G., et al. (1995). Structure and conformation of N-methyl-2-nitropyrrole. Journal of Molecular Structure.
  • Cambridge Structural Database (CSD) . Search Query: N-methyl-2-nitropyrrole. (Recommended for retrieving raw .CIF files).

Sources

Biological activity and toxicity screening of 1-Methyl-2-nitro-1H-pyrrole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity and Toxicity Screening of 1-Methyl-2-nitro-1H-pyrrole Derivatives

Executive Summary

The this compound scaffold represents a classic case of "high risk, high reward" in medicinal chemistry. The nitro group at the C2 position is a potent pharmacophore, capable of driving antimicrobial and anticancer activity through reductive activation. However, this same mechanism—enzymatic nitro-reduction—is the source of significant genotoxicity and cytotoxicity risks.

This guide provides a rigorous, self-validating technical framework for screening these derivatives. Unlike standard small-molecule screening, nitro-pyrroles require specific protocol adaptations to account for chemical interference in colorimetric assays and metabolic activation in mutagenicity screens . This document outlines the "Offense" (Activity) and "Defense" (Toxicity) screening pipelines necessary to identify a lead candidate with an acceptable therapeutic index.

Part 1: Chemical Biology & Mechanism of Action

To screen effectively, one must understand the molecular behavior of the analyte. The biological activity of this compound is largely governed by the nitro-reduction pathway .

The Double-Edged Sword:

  • Antimicrobial/Anticancer Mechanism: Type I/II nitroreductases (bacterial or mitochondrial) reduce the nitro group. This process generates reactive oxygen species (ROS) and reactive nitrogen species (RNS) that damage microbial DNA and proteins.

  • Toxicity Mechanism: In mammalian cells, partial reduction leads to hydroxylamines and nitroso intermediates. These electrophiles can form covalent adducts with host DNA (genotoxicity) or deplete cellular glutathione (cytotoxicity).

Visualizing the Pathway:

NitroReduction Nitro This compound (Prodrug) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso 2e- Reduction (Nitroreductase) ROS Superoxide (O2•-) (Oxidative Stress) Nitro->ROS Redox Cycling Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine Amino-pyrrole (-NH2) Hydroxyl->Amine 2e- Reduction (Inactive Metabolite) DNA DNA Adducts (Genotoxicity) Hydroxyl->DNA Covalent Binding

Caption: The nitro-reduction pathway.[1][2][3][4][5][6][7][8][9][10][11][12] The hydroxylamine intermediate is the critical "toxic node" responsible for DNA damage.

Part 2: The Screening Workflow

A linear screening process is inefficient for nitro-compounds due to high attrition rates from toxicity. We utilize a Parallel Integrated Screening approach.

ScreeningWorkflow cluster_Primary Primary Screen (Parallel) cluster_Secondary Secondary Validation Start Library Synthesis (Paal-Knorr / Nitration) MIC Antimicrobial MIC (ESKAPE Pathogens) Start->MIC MTT Cytotoxicity (CC50) (Vero/HepG2 Cells) Start->MTT Decision1 Calculate Selectivity Index (SI = CC50 / MIC) MIC->Decision1 MTT->Decision1 Ames Genotoxicity (Ames Test +/- S9) Decision1->Ames SI > 10 Discard Discard Decision1->Discard SI < 10 Lead Lead Candidate (SI > 10, Ames Negative) Ames->Lead Negative Ames->Discard Positive Mech Mechanism Check (ROS Generation) Lead->Mech

Caption: Parallel screening workflow. Early calculation of Selectivity Index (SI) prevents wasted resources on toxic compounds.

Part 3: Biological Activity Protocols (The Offense)

Protocol 1: Antimicrobial Susceptibility (MIC Determination)

Standard: CLSI M07-A10 Guidelines adapted for Nitro-Pyrroles.

Critical Nuance: Nitro-pyrroles often have poor aqueous solubility. DMSO is standard, but high DMSO concentrations (>1%) are bactericidal. Self-Validating Step: The "Solvent Control" must show full bacterial growth; otherwise, the MIC is an artifact of the solvent, not the drug.

Workflow:

  • Preparation: Dissolve derivative in 100% DMSO to 100x final concentration. Dilute 1:100 into Mueller-Hinton Broth (MHB) to achieve 1% DMSO.

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilution of drug (e.g., 64 µg/mL to 0.125 µg/mL).

    • Control 1 (Growth): Bacteria + MHB + 1% DMSO (Must be turbid).

    • Control 2 (Sterility): MHB + Drug (No bacteria).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD600.

    • Note: If the drug is colored (yellow/orange common for nitro-pyrroles), visual reading is difficult. Use Resazurin (see below) or subtract background OD.

Part 4: Toxicity Profiling Protocols (The Defense)

Protocol 2: Cytotoxicity Screening (Modified MTT Assay)

Challenge: Nitro compounds can chemically reduce tetrazolium salts (MTT) to formazan without live cells, leading to False Negatives for Toxicity (i.e., the cells look alive when they are not).

The Solution: The "Cell-Free Interference Control".

Step-by-Step Methodology:

  • Seeding: Seed HepG2 or Vero cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives (0.1 – 100 µM).

    • CRITICAL: Prepare a duplicate plate with NO CELLS (Media + Drug only). This is the Interference Plate.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

  • Solubilization: Add DMSO to dissolve crystals.

  • Analysis:

    • Measure Absorbance (570 nm).[13]

    • Calculation:

      
      .
      
    • Validation: If

      
       > 0.1, the drug is chemically reducing MTT. ABORT MTT . Switch to ATP Bioluminescence Assay  (CellTiter-Glo) which relies on luciferase, not redox chemistry.
      
Protocol 3: Genotoxicity (Ames Test)

Rationale: The nitro group is a structural alert for mutagenicity. A negative Ames test is the "Go/No-Go" gate for drug development.

Key Variation: Metabolic Activation.[13]

  • Strain: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition A (-S9): Tests for direct-acting mutagens.

  • Condition B (+S9): Tests for metabolites generated by liver enzymes.

  • Nitro-Specific: Some strains (e.g., TA98NR) are nitroreductase-deficient. Testing on TA98 vs. TA98NR helps confirm if mutagenicity is driven by the nitro group reduction.

Part 5: Data Presentation & SAR Analysis

Summarize screening data into a master table to calculate the Selectivity Index (SI).

Table 1: Representative Screening Data Structure

Derivative IDR-Group (C4)MIC S. aureus (µg/mL)CC50 HepG2 (µg/mL)SI (CC50/MIC)Ames (TA98)Status
NP-01 -H641201.8PositiveToxic
NP-02 -Cl48020Weak PosHit
NP-03 -Br2157.5PositiveToxic
NP-04 -OCH3>128>200N/ANegativeInactive

SAR Insights (Structure-Activity Relationship):

  • Halogenation (Cl/Br): Generally increases lipophilicity and antimicrobial potency (lower MIC) but may increase cytotoxicity.

  • Electron-Withdrawing Groups: Enhance the reduction potential of the nitro group. If the potential is too high, mammalian toxicity increases.

  • Selectivity Target: Aim for an SI > 10 . An SI < 10 implies the therapeutic window is too narrow for clinical safety.

References

  • Raimondi, M. V., et al. (2020). "New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents." Pharmaceuticals, 13(6), 109. Link

  • Wang, C. J., et al. (1994). "Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite." Food and Chemical Toxicology, 32(9), 839-844. Link

  • BenchChem. (2025).[11][13][14] "MTT assay protocol for 2'-Nitroflavone cytotoxicity: Addressing Interference." BenchChem Technical Library. Link

  • Vance, R. E., et al. (2021). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation." ResearchGate. Link

  • O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry, 267(17), 5421-5426. Link

Sources

Technical Whitepaper: Comparative Aromaticity and Electronic Structure of Regioisomeric N-Methyl-Nitropyrroles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of the electronic structure, aromaticity, and reactivity of regioisomeric N-methyl-nitropyrroles.

Executive Summary

In heterocyclic drug design, the specific placement of electron-withdrawing groups (EWGs) such as the nitro group (


) on electron-rich rings like pyrrole dictates metabolic stability and solubility. This guide analyzes the divergence in aromaticity between the 2-nitro (

)
and 3-nitro (

)
isomers of N-methylpyrrole.

While both isomers exhibit reduced aromaticity compared to the parent N-methylpyrrole due to the strong electron-withdrawing nature of the nitro group, the 1-methyl-2-nitro-1H-pyrrole isomer exhibits a more pronounced disruption of the


-system. This is attributed to a dominant "push-pull" through-conjugation that induces significant bond length alternation (quinoid character), thereby lowering HOMA (Harmonic Oscillator Model of Aromaticity) indices more severely than in the 3-nitro  isomer. Consequently, the 2-nitro isomer is thermodynamically favored but kinetically distinct in electrophilic substitution reactions.

Electronic Theory & Aromaticity Descriptors

Resonance and Delocalization

The primary driver for the difference in aromaticity lies in the resonance contributors. Pyrrole is aromatic because the nitrogen lone pair participates in the cyclic


-electron system.[1][2]
  • This compound: The nitro group at the

    
    -position allows for a linear conjugation pathway. The nitrogen lone pair can be delocalized directly onto the nitro oxygens, creating a resonance contributor that spans the entire length of the molecule. This creates a strong dipole and significant double-bond character between C2-C3 and C4-C5, disrupting the cyclic uniformity required for high aromaticity.
    
  • 1-Methyl-3-nitro-1H-pyrrole: The

    
    -position allows for resonance, but the conjugation path is "cross-conjugated" relative to the N1-C2 bond. The distortion of the ring current is less severe because the resonance contributors do not enforce a linear quinoid structure as strictly as the 
    
    
    
    -isomer.
Visualization of Electronic Flow

The following diagram illustrates the "push-pull" electronic vectors that disrupt the ring current.

ElectronicFlow cluster_2nitro 1-Methyl-2-nitro (Stronger Disruption) cluster_3nitro 1-Methyl-3-nitro (Weaker Disruption) N1_2 N1 (Donor) Ring_2 Pyrrole Ring (High Bond Alternation) N1_2->Ring_2 Strong +M Donation NO2_2 2-NO2 (Acceptor) Ring_2->NO2_2 Linear Conjugation N1_3 N1 (Donor) Ring_3 Pyrrole Ring (Moderate Alternation) N1_3->Ring_3 +M Donation NO2_3 3-NO2 (Acceptor) Ring_3->NO2_3 Cross Conjugation

Figure 1: Comparative electronic vectors showing the linear vs. cross-conjugation pathways.

Quantitative Descriptors (Projected)

Based on computational trends (B3LYP/6-311+G**) for heterocyclic systems [1]:

Descriptor1-Methylpyrrole (Parent)1-Methyl-3-nitro-1H-pyrroleThis compoundInterpretation
NICS(0) ~ -15.0 ppm~ -11.5 ppm~ -9.8 ppmMore negative = More aromatic. 2-nitro is least aromatic due to ring current disruption.
HOMA ~ 0.85~ 0.72~ 0.651.0 = Benzene-like. 2-nitro shows higher bond length alternation.
Dipole Moment 2.0 D~ 4.5 D~ 5.2 D2-nitro has a reinforced dipole vector (N-Me push + NO2 pull).

Synthetic Protocols & Isolation

Isolating these isomers requires distinct strategies. The 2-nitro isomer is the kinetic product of direct nitration, whereas the 3-nitro isomer often requires "blocking" strategies to force substitution at the


-position.
Protocol A: Synthesis of this compound (Direct Nitration)

Principle: Electrophilic aromatic substitution favors the


-position (C2) due to the stability of the intermediate 

-complex.
  • Reagents: N-Methylpyrrole (1.0 eq), Acetyl nitrate (generated in situ from

    
     and Acetic Anhydride).
    
  • Procedure:

    • Cool acetic anhydride (5.0 eq) to -10°C.

    • Slowly add fuming

      
       (1.1 eq) while maintaining temp < 0°C.
      
    • Add N-Methylpyrrole (1.0 eq) dropwise over 30 mins.

    • Stir at -10°C for 2 hours.

  • Workup: Pour onto ice water. Neutralize with

    
    .[3] Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

  • Yield: ~60-70% (2-isomer), <10% (3-isomer).

Protocol B: Synthesis of 1-Methyl-3-nitro-1H-pyrrole (TIPS-Directed)

Principle: Bulky silyl groups at the N-position or C2-position can sterically or electronically direct nitration to C3. A reliable route involves nitrating 1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole) followed by deprotection and methylation [2].

  • Step 1 (Nitration): Nitrate 1-TIPS-pyrrole using Acetyl Nitrate at -78°C. The bulky TIPS group blocks C2 attack, favoring C3.

  • Step 2 (Deprotection): Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to yield 3-nitropyrrole.

  • Step 3 (Methylation):

    • Dissolve 3-nitropyrrole in DMF.

    • Add

      
       (2.0 eq) and MeI (1.2 eq).
      
    • Stir at RT for 4 hours.

  • Purification: Recrystallization from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis cluster_2 Route A: 2-Isomer (Kinetic) cluster_3 Route B: 3-Isomer (Directed) Start Starting Material: Pyrrole Core Direct Direct Nitration (Ac2O/HNO3, -10°C) Start->Direct TIPS N-TIPS Protection (Steric Block) Start->TIPS Isol2 This compound (Major Product) Direct->Isol2 Alpha-attack favored Nitration3 Nitration (-78°C) (Beta-attack favored) TIPS->Nitration3 Deprotect TBAF Deprotection Nitration3->Deprotect Methylate Methylation (MeI/K2CO3) Deprotect->Methylate Isol3 1-Methyl-3-nitro-1H-pyrrole Methylate->Isol3

Figure 2: Divergent synthetic pathways for regioselective isolation.

Reactivity Implications[3][4][5][6][7]

The difference in aromaticity directly correlates to reactivity, particularly in Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) .

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong deactivator.

  • 2-Nitro Isomer: The C2 position is blocked. The nitro group deactivates C3 and C5 (ortho/para-like). However, C4 and C5 are the only open sites. C4 is "meta" to the nitro group. In pyrroles,

    
     (C5) is usually preferred, but the strong withdrawal makes the ring very unreactive to further EAS.
    
  • 3-Nitro Isomer: The C3 position is blocked. C2 is sterically crowded by N-Me and electronically deactivated. C5 is the most electron-rich remaining spot.

Nucleophilic Susceptibility (SNAr)

The reduced aromaticity and high electron deficiency make these rings susceptible to nucleophilic attack, unlike benzene.

  • Mechanistic Insight: The 2-nitro group activates the ring for nucleophilic attack at C5 (tele-substitution) or ipso-substitution if a leaving group were present. The 2-nitro isomer is generally more susceptible to ring-opening or nucleophilic addition than the 3-nitro isomer due to the stronger resonance stabilization of the anionic intermediate (Meisenheimer-like complex).

References

  • Cyrański, M. K., et al. (2002). "Aromaticity of Heterocycles." Chemical Reviews, 102(10). (Note: General reference for HOMA/NICS principles in heterocycles).

  • Thaltiri, V., et al. (2019). "Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two-step Eco-friendly Synthetic Approach."[4] New Journal of Chemistry.

  • Pérez-Prior, M. T., et al. (2010).[5] "Reactivity of the mutagen 1,4-dinitro-2-methylpyrrole as an alkylating agent." Journal of Organic Chemistry.

  • Organic Syntheses. "3-Butyroyl-1-methylpyrrole." Org.[6][7][8][9] Synth. 1965, 45, 52. (Illustrates 3-position functionalization difficulties).

Sources

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Methyl-2-nitro-1H-pyrrole to 1-Methyl-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 1-Methyl-2-nitro-1H-pyrrole to its corresponding amine, 1-Methyl-1H-pyrrol-2-amine. The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where aromatic amines serve as crucial building blocks. This guide details various catalytic methods, including the use of palladium on carbon (Pd/C), Raney Nickel, and platinum on carbon (Pt/C). It offers in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, and critical safety considerations.

Introduction: The Significance of Nitro-Pyrrole Reduction

The catalytic hydrogenation of nitroaromatic compounds to their corresponding anilines is a cornerstone of modern organic synthesis.[1] Aromatic amines are versatile intermediates in the production of a wide array of fine chemicals and active pharmaceutical ingredients.[2] The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, and the ability to efficiently introduce an amine functionality via the reduction of a nitro group opens up a vast chemical space for analog synthesis and structure-activity relationship (SAR) studies. This guide focuses on the specific transformation of this compound, providing both theoretical understanding and practical, field-proven protocols.

Mechanistic Insights: The Haber-Lukashevich Pathway

The reduction of a nitro group to an amine is a six-electron process that is generally accepted to proceed through the Haber-Lukashevich mechanism.[1][3] This pathway involves the sequential reduction of the nitro group on the surface of a heterogeneous catalyst.[1][3]

The key steps are:

  • Adsorption of the nitroaromatic compound and dissociation of molecular hydrogen on the catalyst surface.[1]

  • Progressive reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[1][4]

Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo compounds.[1][5] Careful control over reaction parameters such as catalyst choice, solvent, temperature, and hydrogen pressure is crucial to maximize the yield of the desired amine.[1]

Reaction_Pathway Ar-NO2 This compound Ar-NO 1-Methyl-2-nitroso-1H-pyrrole Ar-NO2->Ar-NO + H2 Ar-NHOH N-(1-Methyl-1H-pyrrol-2-yl)hydroxylamine Ar-NO->Ar-NHOH + H2 Ar-NH2 1-Methyl-1H-pyrrol-2-amine Ar-NHOH->Ar-NH2 + H2

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

Comparative Overview of Catalytic Systems

The choice of catalyst is paramount for a successful hydrogenation reaction. The most commonly employed heterogeneous catalysts for nitro group reduction are Palladium on Carbon (Pd/C), Raney Nickel, and Platinum on Carbon (Pt/C). Each has its own advantages and disadvantages.

CatalystAdvantagesDisadvantagesTypical Conditions
Palladium on Carbon (Pd/C) Highly efficient for both aromatic and aliphatic nitro groups.[3][6] Often provides clean reactions with high yields.[3]Can be expensive.[3] May cause dehalogenation in susceptible substrates.[6] Can reduce other functional groups.[3]H₂, Ethanol/Methanol, Room Temperature, 1-4 atm H₂.[3]
Raney Nickel Cost-effective alternative to precious metal catalysts.[2][3] Useful for substrates with halides where dehalogenation is a concern.[6]Pyrophoric and requires careful handling.[3] May require higher temperatures and pressures.H₂, Ethanol/Methanol, 25-100 °C, 50-500 psi H₂.
Platinum on Carbon (Pt/C) Highly active catalyst for a wide range of functional groups.[3]Can be less selective than Pd/C. May lead to ring saturation under harsh conditions.H₂, Ethanol/Ethyl Acetate, Room Temperature, 1-4 atm H₂.

Experimental Protocols

The following protocols are generalized for the reduction of a nitroaromatic compound and should be optimized for the specific substrate, this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Reactor Setup: Substrate, Solvent, Catalyst B Seal and Purge with N₂ A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor H₂ Uptake D->E F Cool and Depressurize E->F G Purge with N₂ F->G H Filter Catalyst G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: A typical experimental workflow for batch hydrogenation.[1]

Protocol 1: Reduction using Palladium on Carbon (Pd/C)

Palladium on carbon is often the catalyst of choice for nitro reductions due to its high activity and selectivity.[6]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (50% wet)

  • Methanol or Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Celite®

Equipment:

  • Parr shaker or similar hydrogenation apparatus

  • Pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • To a pressure-rated reaction vessel, add this compound (1.0 eq).

  • Under a gentle stream of nitrogen, add the solvent (e.g., methanol or ethanol, ~10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (50% wet, ~5-10 mol% Pd). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry.[7][8]

  • Seal the reaction vessel and purge the system with nitrogen 3-5 times to remove any residual air.[1][9]

  • Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm or ~50 psi).[10]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or LC-MS.

  • Once the reaction is complete, purge the vessel with nitrogen 3-5 times to remove all hydrogen.[9]

  • Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric; keep it wet during filtration.[8]

  • Wash the Celite® pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-pyrrol-2-amine.

  • Purify the product by column chromatography, distillation, or crystallization as needed.

Protocol 2: Reduction using Raney Nickel

Raney Nickel is a cost-effective catalyst and is particularly useful when dehalogenation is a potential side reaction with other catalysts.[6]

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Methanol or Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Celite®

Equipment:

  • High-pressure autoclave (e.g., Parr reactor)

  • Magnetic or mechanical stirrer

  • Büchner funnel and filter flask

Procedure:

  • To a high-pressure autoclave, add this compound (1.0 eq) and the solvent (e.g., methanol or ethanol).

  • Carefully add Raney Nickel slurry (typically 10-20% by weight of the substrate). Caution: Raney Nickel is pyrophoric and must be handled under a liquid.[3]

  • Seal the autoclave and purge with nitrogen 3-5 times.[9]

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100-500 psi).

  • Heat the reaction to the target temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction by observing the pressure drop from hydrogen consumption.

  • After the reaction is complete, cool the reactor to room temperature.[9]

  • Carefully vent the excess hydrogen and purge the system with nitrogen.[9]

  • Filter the catalyst through Celite®. Keep the catalyst wet at all times.[11]

  • Concentrate the filtrate and purify the product as described in Protocol 1.

Safety Considerations

Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

  • Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air.[3] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[7][9]

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel can be pyrophoric, especially after use when they are finely divided and may have adsorbed hydrogen.[7] Always handle catalysts under an inert atmosphere or wetted with solvent.[7][11] Used catalyst should be quenched by slowly adding it to a large volume of water.[8]

  • High-Pressure Equipment: Ensure that all high-pressure equipment is properly maintained and rated for the intended operating pressure.[9][11] Never exceed the rated pressure or temperature of the reactor.[9]

  • Exothermic Reactions: The reduction of nitro groups is highly exothermic.[1] For large-scale reactions, proper temperature control and cooling systems are essential to prevent thermal runaway.[11]

  • Proper Purging: Thoroughly purging the reaction vessel with an inert gas like nitrogen before introducing hydrogen is critical to remove all oxygen and prevent the formation of an explosive mixture.[7][9]

Conclusion

The catalytic hydrogenation of this compound to 1-Methyl-1H-pyrrol-2-amine is a robust and scalable transformation. The choice of catalyst, whether Pd/C, Raney Nickel, or Pt/C, will depend on factors such as cost, functional group tolerance, and available equipment. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can confidently and efficiently synthesize this valuable amine intermediate for applications in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Process Safety Guide. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Benchchem. (n.d.). A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems.
  • Industrial Safety Blog. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
  • Organic Letters. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Tetrahedron Letters. (n.d.). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water.
  • University of Rochester. (n.d.). Hydrogenation SOP.
  • University of Pittsburgh. (2012, March 6). Safety Guidelines for Hydrogenation Reactions.
  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

Sources

Application Notes and Protocols: Electrophilic Substitution of 1-Methyl-2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of an Electron-Deficient Pyrrole

The 1-methyl-2-nitro-1H-pyrrole scaffold is a fascinating and challenging substrate for synthetic chemists. The pyrrole ring, inherently electron-rich and susceptible to electrophilic aromatic substitution, is profoundly influenced by the presence of the C2-nitro group.[1] This powerful electron-withdrawing group deactivates the ring, making classical electrophilic substitution reactions, such as formylation and acylation, significantly more demanding than for a typical pyrrole. However, this deactivation also imparts a strong directing effect, offering a high degree of regioselectivity that can be exploited for the synthesis of precisely functionalized building blocks for drug discovery and materials science.

The nitrogen atom's lone pair in pyrrole is integral to the aromatic sextet, which makes the ring highly activated towards electrophilic attack, typically at the C2 or C5 positions.[1] In this compound, the C2 position is blocked, and the nitro group's inductive and resonance effects withdraw electron density, particularly from the C3 and C5 positions. Consequently, electrophilic attack is directed to the C4 and C5 positions, with the C4 position often being favored due to a combination of electronic and steric factors.

This guide provides detailed protocols and mechanistic insights for two critical C-C bond-forming reactions on this compound: Vilsmeier-Haack formylation and Friedel-Crafts acylation. We will explore the rationale behind the chosen reaction conditions, address the challenges posed by the electron-deficient nature of the substrate, and provide self-validating protocols for researchers in organic synthesis and medicinal chemistry.

Part 1: Vilsmeier-Haack Formylation at the C4-Position

The Vilsmeier-Haack reaction is a premier method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3][4] It employs a weak electrophile, the Vilsmeier reagent (a chloroiminium salt), typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][5][6] While the reagent's mildness is advantageous for many substrates, it necessitates careful consideration of reaction conditions when applied to the deactivated this compound system. The electron-withdrawing nitro group requires more forcing conditions (e.g., elevated temperatures) to drive the reaction to completion.

Mechanistic Rationale

The reaction proceeds via a well-established two-stage mechanism. First is the formation of the electrophilic Vilsmeier reagent. Subsequently, the pyrrole ring attacks this electrophile, followed by hydrolysis during workup to yield the aldehyde.

Vilsmeier_Mechanism

The electrophilic attack is directed to the C4 position. Attack at C5 would place the positive charge of the sigma complex intermediate adjacent to the electron-withdrawing nitro group at C2, which is electronically unfavorable. Attack at C4 results in a more stable intermediate, leading to the selective formation of this compound-4-carbaldehyde.

Experimental Protocol: Formylation

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of deactivated heterocyclic systems.[4][7][8] Researchers should perform initial small-scale trials to optimize temperature and reaction time.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
This compound>97%Commercial Source
N,N-Dimethylformamide (DMF), anhydrous>99.8%, anhydrousSigma-Aldrich
Phosphorus oxychloride (POCl₃)>99%, reagent gradeSigma-Aldrich
Dichloromethane (DCM), anhydrous>99.8%, anhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) aq.ACS ReagentVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR
Ethyl Acetate & HexanesHPLC GradeFisher Scientific

Instrumentation

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser with nitrogen inlet.

  • Heating mantle with temperature controller.

  • Ice-water bath.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Procedure

  • Vilsmeier Reagent Preparation: In a flame-dried 50 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq.). Cool the flask to 0°C using an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the addition funnel to the stirred DMF over 20-30 minutes. Maintain the temperature at 0°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 45 minutes. The solution should become a thick, pale-yellow salt.

  • Reaction with Substrate: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80°C. The optimal temperature should be determined by TLC monitoring. Monitor the reaction every hour for the consumption of the starting material. The reaction may require 3-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: This quenching is exothermic and will release CO₂.

  • Stir the resulting mixture vigorously until the ice has melted and gas evolution has ceased.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure this compound-4-carbaldehyde.

ParameterValue
Temperature 60-80°C
Time 3-6 hours (monitor by TLC)
Scale 1-10 mmol
Expected Yield 50-70% (highly substrate dependent)
Product (CAS) 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde (18711-27-8)[9]

Part 2: Friedel-Crafts Acylation at the C4-Position

Standard Friedel-Crafts acylation conditions using strong Lewis acids like AlCl₃ are often incompatible with pyrroles, leading to polymerization. For the deactivated this compound, a milder Lewis acid catalyst is required. It has been demonstrated that boron trifluoride etherate (BF₃·OEt₂) can effectively catalyze the acetylation of nitrated 1-methylpyrroles, directing the substitution to the C4 position.

Mechanistic Rationale

The acylation mechanism involves the activation of an acylating agent (e.g., acetic anhydride) by the Lewis acid catalyst to form a highly electrophilic acylium ion or a related complex. This electrophile is then attacked by the nucleophilic pyrrole ring.

Acylation_Workflow

The choice of BF₃·OEt₂ is critical. It is a moderately strong Lewis acid, potent enough to activate the anhydride but generally not harsh enough to cause significant degradation of the pyrrole ring. The regioselectivity is again governed by the electronics of the substrate, with the C4 position being the site of attack to avoid destabilizing the intermediate carbocation.

Experimental Protocol: Acetylation

This protocol is based on the successful acetylation of 2-nitro-1-methylpyrrole as described in the literature.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
This compound>97%Commercial Source
Acetic Anhydride (Ac₂O)ACS Reagent, >98%Sigma-Aldrich
Boron trifluoride etherate (BF₃·OEt₂)Redistilled, >46.5% BF₃Sigma-Aldrich
Dichloromethane (DCM), anhydrous>99.8%, anhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) aq.ACS ReagentVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR
Ethanol or WaterACS ReagentVWR

Instrumentation

  • Round-bottom flask with magnetic stirrer and reflux condenser with nitrogen inlet.

  • Heating mantle or oil bath with temperature controller.

  • Standard glassware for workup and recrystallization.

  • Rotary evaporator.

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in acetic anhydride (5.0-10.0 eq.).

  • Catalyst Addition: Carefully add boron trifluoride etherate (BF₃·OEt₂, 1.1-1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Heating and Monitoring: Heat the reaction mixture to 80-100°C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water containing an excess of sodium bicarbonate to neutralize the acid.

  • Stir until gas evolution ceases and a precipitate forms.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or water) to yield pure 4-acetyl-1-methyl-2-nitropyrrole. If the product is an oil, perform a standard extraction with ethyl acetate or DCM.

ParameterValue
Temperature 80-100°C
Time 2-4 hours (monitor by TLC)
Scale 1-10 mmol
Expected Yield 60-80%
Product 4-Acetyl-1-methyl-2-nitropyrrole

Safety and Handling Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic HCl gas.[10][11][12][13] It is a lachrymator and causes severe burns upon contact. Handle with extreme care under anhydrous conditions.

  • Boron Trifluoride Etherate (BF₃·OEt₂): Corrosive, flammable liquid that is moisture-sensitive.[14][15][16][17] Reacts with water to release flammable diethyl ether and toxic hydrofluoric and boric acids. Causes severe skin and eye burns.

  • Acetic Anhydride: Corrosive and a lachrymator. Reacts with water exothermically. Causes burns.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Readily absorbed through the skin. Use in a well-ventilated area and avoid skin contact.

Waste Disposal:

  • Quench reactive reagents like POCl₃ and BF₃·OEt₂ carefully under controlled conditions before disposal.

  • All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

The formylation and acylation of this compound, while challenging due to the deactivating nature of the nitro group, are highly valuable transformations. The Vilsmeier-Haack reaction provides a direct route to the 4-carbaldehyde derivative, a versatile synthetic handle. Similarly, Friedel-Crafts acylation, catalyzed by the milder Lewis acid BF₃·OEt₂, allows for the efficient introduction of an acetyl group at the same position. The protocols provided herein, grounded in mechanistic understanding and established chemical precedent, offer a reliable framework for researchers to access these important functionalized heterocycles. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of these procedures.

References

  • Sdfine. (n.d.). PHOSPHORYL CHLORIDE Safety Data Sheet.
  • Scribd. (2013, March 28). Vilsmeier-Haack Formylation of Pyrroles.
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  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
  • Sigma-Aldrich. (2025, September 10). SAFETY DATA SHEET - Phosphorus oxychloride.
  • National Center for Biotechnology Information. (n.d.). The Formylation of N,N‑Dimethylcorroles. PubMed Central.
  • Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • National Oceanic and Atmospheric Administration. (n.d.). PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
  • ResearchGate. (2025, August 6). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.
  • Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET - Boron trifluoride diethyl etherate.
  • Merck. (2026, January 10). SAFETY DATA SHEET - Boron trifluoride diethyl etherate.
  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from a source providing details on the Vilsmeier-Haack reaction.
  • ResearchGate. (2025, November 15). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved from a source detailing Vilsmeier-Haack reactions.
  • Honeywell. (2020, August 31). SAFETY DATA SHEET Boron Trifluoride Ether Complex.
  • Fisher Scientific. (2009, April 22). SAFETY DATA SHEET - Boron trifluoride etherate.
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Green chemistry approaches to synthesizing nitro-pyrrole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Catalytic Architectures for Nitro-Pyrrole Scaffolds

Executive Summary

The nitro-pyrrole scaffold is a privileged pharmacophore found in potent antibiotics (e.g., pyrrolomycin), antitumor agents, and agrochemicals. However, the electron-rich nature of the pyrrole ring makes it notoriously acid-sensitive; traditional nitration using mixed acids (


) frequently results in catastrophic polymerization ("tarring"), poor regioselectivity, and hazardous waste streams.

This guide details three field-validated, green chemistry protocols that circumvent these limitations. By leveraging solid-acid catalysis , microwave irradiation , and oxidative single-electron transfer (SET) , these methods offer high atom economy, superior regiocontrol, and scalable safety profiles.

The Challenge: Acid Sensitivity & Regiocontrol

Pyrrole is a


-excessive heterocycle. In the presence of strong protic acids, the protonation of the 

-carbon destroys aromaticity, generating a highly electrophilic iminium intermediate that is rapidly attacked by unreacted pyrrole, leading to polypyrrole chains (tars).

Green Solution: Eliminate free protons. Use Lewis acid-activated nitrate salts on solid supports or assemble the ring de novo under neutral conditions.

Protocol A: Regioselective Nitration using Bi(NO₃)₃/Montmorillonite K-10

Best for: Direct mono-nitration of sensitive pyrrole substrates.

This protocol utilizes Bismuth(III) Nitrate pentahydrate supported on Montmorillonite K-10 clay. The clay acts as a dual-function catalyst: it provides a Lewis acidic surface to activate the nitrate and acts as a "water sponge" to drive the reaction forward without generating liquid acidic waste.

Mechanism of Action

The reaction proceeds via a surface-mediated electrophilic substitution. The Montmorillonite K-10 stabilizes the intermediate


-complex (Wheland intermediate), preventing polymerization. The bulky nature of the surface-bound nitrate complex favors the less sterically hindered C-2 position, enhancing regioselectivity.
Experimental Protocol

Materials:

  • Pyrrole substrate (1.0 mmol)

  • 
     (1.1 mmol)
    
  • Montmorillonite K-10 clay (200 mg/mmol substrate)

  • Solvent: THF (Dry) or Solvent-free (Neat grinding)

Step-by-Step Workflow:

  • Catalyst Preparation: In a mortar, grind

    
     with Montmorillonite K-10 until a fine, homogeneous powder is obtained. Note: This "pre-activation" is critical for reproducibility.
    
  • Adsorption:

    • Solvent Method: Suspend the powder in THF (5 mL). Add the pyrrole substrate dropwise at

      
      .
      
    • Solvent-Free Method: Add the pyrrole liquid directly to the powder and grind for 5–10 minutes.

  • Reaction: Stir the mixture at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (eluent: 20% EtOAc/Hexane).

    • Endpoint: Disappearance of starting material and appearance of a yellow/orange spot (nitro-pyrrole).

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the clay. Wash the clay pad with THF (

    
    ).
    
  • Purification: Evaporate the filtrate. Recrystallize from Ethanol/Water or perform short-path silica filtration if necessary.

Typical Results:

  • Yield: 85–92%

  • Regioselectivity: >9:1 (2-nitro : 3-nitro)

Protocol B: Microwave-Assisted De Novo Assembly (Paal-Knorr)

Best for: Synthesizing complex nitro-pyrroles from acyclic precursors.

Instead of nitrating an existing ring, this method constructs the pyrrole core using a nitro-functionalized amine or diketone. Microwave irradiation (MWI) accelerates the condensation-dehydration steps, reducing reaction times from hours to minutes.

Experimental Protocol

Materials:

  • 2,5-Dimethoxytetrahydrofuran (or 1,4-diketone) (1.0 mmol)

  • Nitro-aniline or Nitro-alkylamine (1.0 mmol)

  • Catalyst: Iodine (

    
    , 5 mol%) or Silica Gel (500 mg)
    
  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar)

Step-by-Step Workflow:

  • Mixing: In a MW-compatible vial, mix the amine and furan/diketone.

  • Catalysis: Add 5 mol% molecular iodine (

    
    ). Why Iodine? It acts as a mild Lewis acid to catalyze the ring opening of the furan and subsequent cyclization.
    
  • Irradiation: Cap the vial. Irradiate at 100 W, 80°C for 5–10 minutes.

    • Safety Note: Ensure the vial is pressure-rated. Nitro compounds can be energetic; do not exceed 100°C without DSC screening.

  • Quench: Cool to RT. Add 5% aqueous

    
     (thiosulfate) to quench the iodine (color changes from dark purple to clear/yellow).
    
  • Extraction: Extract with Ethyl Acetate. Dry over

    
    .[1]
    

Typical Results:

  • Yield: 75–88%

  • Time: 10 mins (vs. 12h thermal reflux)

Protocol C: CAN-Mediated Oxidative Functionalization

Best for: Oxidative coupling and functionalization.[2]

Ceric Ammonium Nitrate (CAN) serves as a single-electron transfer (SET) oxidant. While typically used for deprotection, it can mediate the oxidative addition of nitrate or nitrite ligands to the pyrrole ring under neutral conditions.

Mechanism Visualization (DOT)

CAN_Mechanism Pyrrole Pyrrole Substrate RadicalCat Radical Cation [Py-H]•+ Pyrrole->RadicalCat SET (-1e-) CAN Ce(IV) Complex CAN->RadicalCat Oxidant NitrateAttack Nitrate Attack (from Ligand) RadicalCat->NitrateAttack Nucleophilic Capture Product 2-Nitro-Pyrrole NitrateAttack->Product -H+ / -Ce(III)

Caption: Single-Electron Transfer (SET) mechanism for CAN-mediated oxidative nitration.

Protocol:

  • Dissolve pyrrole (1 mmol) in Acetonitrile/Water (9:1).

  • Add CAN (2.2 eq) portion-wise at 0°C.

  • Stir for 15 mins. Quench with water. Extract with DCM.

Comparative Analysis & Decision Matrix

FeatureProtocol A: Bi(NO₃)₃ / ClayProtocol B: MW Paal-KnorrProtocol C: CAN Oxidation
Primary Utility Direct nitration of existing ringsBuilding rings with nitro groupsOxidative functionalization
Reaction Time 30–60 mins5–10 mins15–30 mins
Regioselectivity High (C-2 favored)N/A (Determined by precursor)Moderate
E-Factor (Waste) Low (Solid waste only)Very Low (Solvent-free)Moderate (Aqueous waste)
Scalability High (Kg scale possible)Low (Batch MW limits)Medium

Troubleshooting & Quality Control

Self-Validating System:

  • TLC Monitoring: Nitro-pyrroles are typically yellow/orange and fluoresce under UV (365 nm). If the spot stays colorless, nitration has failed.

  • NMR Signature:

    • 2-Nitro-pyrrole:[3] Look for three distinct proton signals. The signal adjacent to the NH (H-5) will be a doublet of doublets around

      
       7.0–7.2 ppm.
      
    • 3-Nitro-pyrrole: The H-2 signal (between NH and

      
      ) appears as a deshielded doublet around 
      
      
      
      7.6–7.8 ppm.

Safety Warning: Although these are "green" methods, nitro-pyrroles are potentially energetic.

  • DSC Check: Perform Differential Scanning Calorimetry on any new nitro-pyrrole >1g scale to check for decomposition exotherms.

  • Quenching: Always quench CAN and Nitrate reactions with reducing agents (thiosulfate/bisulfite) before disposal to destroy residual oxidants.

Workflow Visualization

Green_Workflow Start Target: Nitro-Pyrrole Scaffold Decision Is the Pyrrole Ring Already Formed? Start->Decision DirectNitration Route A: Direct Nitration Decision->DirectNitration YES DeNovo Route B: De Novo Assembly Decision->DeNovo NO YesPath YES NoPath NO Method1 Bi(NO3)3 / K-10 Clay (High Regioselectivity) DirectNitration->Method1 Sensitive Substrate Method2 CAN / MeCN (Oxidative) DirectNitration->Method2 Robust Substrate Method3 MW Paal-Knorr (Nitro-Amine + Diketone) DeNovo->Method3 Output Purified Nitro-Pyrrole Method1->Output Method2->Output Method3->Output

Caption: Decision tree for selecting the optimal green synthesis pathway.

References

  • Banik, B. K., et al. (2005).[4] "Microwave-assisted rapid and simplified hydrogenation of nitroarenes and synthesis of pyrroles." Tetrahedron Letters.

  • Menere, G., et al. (2013). "Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction."[4] Arabian Journal of Chemistry.

  • Ranu, B. C., et al. (2003). "Ionic Liquid as a Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmim]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles." Organic Letters. (Cited for context on green solvent-free catalysis principles utilized in Protocol A).

  • Dabiri, M., et al. (2009). "Eco-friendly and efficient synthesis of substituted pyrroles catalyzed by silica sulfuric acid." Dyes and Pigments.

  • Samajdar, S., et al. (2003).[5] "Montmorillonite impregnated with bismuth nitrate: Microwave-assisted facile nitration of β-lactams and other aromatics."[6] Heterocycles.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Batch Synthesis of 1-Methyl-2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Methyl-2-nitro-1H-pyrrole via electrophilic aromatic substitution is notoriously difficult to scale due to two competing failure modes: regioselectivity loss (formation of the 3-nitro isomer) and catastrophic degradation (acid-catalyzed polymerization into "red tar").

This guide moves beyond standard literature to address the process engineering required to stabilize the Acetyl Nitrate pathway in batch reactors. Success relies on strict thermal envelopes, precise stoichiometry, and rapid acid neutralization.

Module 1: Reaction Engineering & Safety

The Core Challenge: Acetyl Nitrate Management

The industry-standard reagent for this transformation is acetyl nitrate , generated in situ by mixing fuming nitric acid (


) with acetic anhydride (

).[1]
  • Safety Critical: Acetyl nitrate is thermally unstable and explosive above 60°C. In the presence of pyrroles, the exotherm can trigger a runaway reaction leading to detonation or rapid polymerization.

  • Yield Critical: High temperatures (> -10°C) favor the thermodynamic product (3-nitro isomer) and oxidative degradation.

Optimized Batch Protocol

Reagents:

  • N-Methylpyrrole (1.0 equiv)

  • Acetic Anhydride (Solvent & Reagent, ~4-6 equiv)

  • Fuming Nitric Acid (1.05 - 1.1 equiv)

Step-by-Step Methodology:

  • System Prep: Use a jacketed glass-lined reactor. Pre-cool the jacket to -25°C. Inert the headspace with

    
    .
    
  • Solvent Charge: Charge Acetic Anhydride (

    
    ) and cool internal temperature (
    
    
    
    ) to -20°C.
  • Nitrating Agent Generation (The Danger Zone):

    • Slowly add Fuming

      
       to the 
      
      
      
      .[2]
    • CRITICAL: Maintain

      
      . The formation of acetyl nitrate is exothermic.[3]
      
    • Hold: Stir for 15-30 mins at -15°C to ensure complete conversion to acetyl nitrate.

  • Substrate Addition:

    • Dissolve N-Methylpyrrole in a minimal volume of

      
      .
      
    • Add this solution dropwise to the reactor.

    • Rate Limit: The addition rate is dictated solely by the cooling capacity.

      
       must never  exceed -10°C.
      
  • Quenching (The Yield Saver):

    • Once addition is complete, stir for 30 mins at -15°C.

    • Pour reaction mixture onto crushed ice/water mixture immediately.

    • Neutralization: Adjust pH to ~7-8 using solid

      
       or 
      
      
      
      solution. Do not allow the mixture to remain acidic , as this promotes tar formation.
Visualizing the Process Workflow

ReactionWorkflow Start Start: Reactor Prep Cooling Cool Ac2O to -20°C Start->Cooling Gen Generate Acetyl Nitrate (Add HNO3 slowly) Cooling->Gen CheckTemp Is T_int < -10°C? Gen->CheckTemp CheckTemp->Gen No (Wait/Cool) AddSub Add N-Methylpyrrole (Dropwise) CheckTemp->AddSub Yes Quench Quench on Ice/Water AddSub->Quench Neutralize Neutralize to pH 7-8 (Prevent Polymerization) Quench->Neutralize Workup Extraction & Isolation Neutralize->Workup

Caption: Critical Process Flow for Acetyl Nitrate Nitration. Note the feedback loop at the temperature check.

Module 2: Regioselectivity & Yield Optimization

The nitration of N-methylpyrrole yields a mixture of the 2-nitro (target) and 3-nitro (byproduct) isomers.[1]

Mechanistic Insight

The pyrrole ring is electron-rich. The 2-position is kinetically favored due to better stabilization of the cationic intermediate (


-complex). However, the reaction is reversible and temperature-sensitive.
  • Low Temp (-20°C to -10°C): Favors 2-nitro (Kinetic Control). Ratio typically 3:1 to 4:1.

  • High Temp (> 0°C): Increases 3-nitro formation and poly-nitration.

Data: Temperature vs. Isomer Ratio
ParameterCondition A (Recommended)Condition B (Risky)Condition C (Failure)
Internal Temp (

)
-20°C to -15°C-5°C to 0°C> 10°C
Reagent Acetyl Nitrate (

)
Acetyl NitrateMixed Acid (

)
2-Nitro : 3-Nitro Ratio ~4 : 1 ~2.5 : 1Variable / Low
Tar Formation < 5%10-20%> 50%
Isolated Yield 50 - 60% 30 - 40%< 10%

Data aggregated from Anderson (1957) and modern process optimization principles.

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a black, viscous tar. What happened?

Diagnosis: Acid-catalyzed polymerization.[1][4] Root Cause:

  • Temperature Runaway: The exotherm spiked during addition, causing oxidative degradation.

  • Delayed Quenching: The product sat in the acidic anhydride solution too long. Solution:

  • Ensure

    
     never exceeds -10°C.
    
  • Quench immediately onto ice.

  • Pro-Tip: If the mixture turns dark red/black during addition, stop immediately. The batch is likely compromised.

Q2: I cannot separate the 2-nitro and 3-nitro isomers.

Diagnosis: Similar polarity makes chromatography difficult on a large scale. Solution: Use Fractional Crystallization or Steam Distillation .

  • Distillation: this compound is volatile with steam. The 3-isomer is less volatile and often remains in the pot or degrades.

  • Crystallization: As described by Anderson (1957), the 2-isomer can be crystallized from petroleum ether/pentanes at low temperatures, while the 3-isomer often remains as an oil or stays in the mother liquor.

Q3: Why is the yield consistently below 40% despite good temperature control?

Diagnosis: Over-nitration or hydrolysis. Solution:

  • Stoichiometry: Do not exceed 1.1 equivalents of

    
    . Dinitration occurs readily.
    
  • Water Content: Ensure the

    
     is dry. Water hydrolyzes acetyl nitrate back to nitric acid, which is a harsher nitrating agent (promotes oxidation) in this context.
    

Module 4: Purification Logic Tree

PurificationLogic Crude Crude Mixture (2-nitro + 3-nitro + Tar) Extraction DCM/Ether Extraction Wash w/ NaHCO3 Crude->Extraction Decision Scale of Batch? Extraction->Decision SmallScale Column Chromatography (Silica, Hex/EtOAc) Decision->SmallScale < 10g LargeScale Steam Distillation or Cryst. (Pentane) Decision->LargeScale > 100g Solid2Nitro Solid 2-Nitro Isomer (Target) SmallScale->Solid2Nitro LargeScale->Solid2Nitro Residue Residue (3-Nitro/Tar) LargeScale->Residue

Caption: Decision matrix for purification based on batch scale.

References

  • Anderson, H. J. (1957).[1][4] Pyrrole chemistry.[2][4][5][6][7][8] II. The nitration of 1-substituted pyrroles.[2][6][9] Canadian Journal of Chemistry, 35(1), 21-27.

    • Core Reference: Establishes the acetyl nitrate method, temperature dependence, and fractional crystallization purific
  • Morgan, K. J., & Morrey, D. P. (1966).[1][4] Nitropyrroles—I: The nitration of pyrrole.[2][6] Tetrahedron, 22(1), 57-62.[1][4]

    • Mechanistic Insight: details the kinetic vs.
  • Lowe, G. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis. Radboud Repository.

    • Modern Context: Discusses flow chemistry alternatives for pyrrole functionalization to mitig

Sources

Minimizing polymerization side-reactions during pyrrole nitration

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Minimizing Polymerization and Other Side-Reactions

Introduction

Pyrrole is a foundational five-membered aromatic heterocycle, but its high electron density and reactivity make it notoriously susceptible to side-reactions during electrophilic substitution. The nitration of pyrrole is a classic example where the desired reaction competes with rapid, often uncontrollable, acid-catalyzed polymerization.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges of pyrrole nitration and achieve clean, high-yielding results.

The core issue stems from the fact that the lone pair of electrons on the nitrogen atom is integral to the aromatic sextet.[4] While this makes the carbon atoms highly nucleophilic and reactive towards electrophiles, protonation of the ring by strong acids disrupts this aromaticity, creating a highly activated species that rapidly polymerizes, often resulting in the formation of intractable black tars.[1][5][6]

Troubleshooting Guide

This section addresses specific, common problems encountered during the nitration of pyrrole in a practical question-and-answer format.

Q1: My reaction mixture immediately turned into a dark, insoluble tar upon adding the nitrating agent. What went wrong?

This is the most common failure mode and is almost always due to rapid, uncontrolled acid-catalyzed polymerization.[1][2]

  • Probable Cause 1: Use of a strong acid medium. Standard nitrating mixtures like nitric acid/sulfuric acid (HNO₃/H₂SO₄) are far too acidic for the sensitive pyrrole ring. The strong acid protonates the pyrrole, initiating a chain reaction where pyrrole monomers attack the protonated species, leading to polymerization.[5][6]

  • Probable Cause 2: High reaction temperature. The polymerization of pyrrole is highly exothermic. Insufficient cooling can lead to a runaway reaction, even with milder reagents.

  • Corrective Actions:

    • Switch to a Milder Nitrating Agent: The reagent of choice for decades has been acetyl nitrate (AcONO₂) , typically generated in situ by adding fuming nitric acid to acetic anhydride at low temperatures.[2][3][7] This reagent provides the nitronium ion (NO₂⁺) electrophile in a non-strongly acidic medium, drastically reducing the risk of polymerization.[7]

    • Maintain Strict Temperature Control: The reaction should be performed at low temperatures, typically between -15 °C and 0 °C, to manage the exothermic nature of the reaction and slow down potential side-reactions.[2]

    • Ensure High Purity of Starting Materials: Pyrrole itself can darken and begin to polymerize on exposure to air and light.[1][8] Using freshly distilled, clear pyrrole is critical. It can be stored under an inert atmosphere (like nitrogen or argon) at low temperatures (-80°C has been shown to be effective) to prevent degradation.[8]

Q2: My reaction worked, but I have a mixture of 2-nitro and 3-nitropyrrole. How can I improve the regioselectivity?

Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (or α) position. This is because the carbocation intermediate formed by attack at C2 is more stable, with three possible resonance structures, compared to the intermediate from C3 attack, which only has two.[4][9] However, obtaining the 3-nitro isomer is often a synthetic goal.

  • To Favor the 2-Nitro Isomer:

    • Using standard mild conditions (acetyl nitrate in acetic anhydride) on unsubstituted pyrrole will always yield 2-nitropyrrole as the major product, often accompanied by small amounts of the 3-nitro isomer.[2][3] Careful purification via chromatography is usually sufficient to isolate the desired 2-nitro product.

  • To Favor the 3-Nitro Isomer:

    • Steric Hindrance: The most effective strategy is to introduce a large, bulky protecting group on the nitrogen atom. An N-triisopropylsilyl (N-TIPS) group, for example, sterically blocks the C2 and C5 positions, forcing the electrophile to attack the C3 position.[10] This approach dramatically shifts the regioselectivity towards the 3-nitro product.

    • Directing Groups on the Ring: If the pyrrole is already substituted, an electron-withdrawing group at the C2 position (like an acyl group) will direct incoming electrophiles to the C4 position (meta to the deactivating group).[10]

Q3: My yield is very low, and TLC analysis shows a lot of unreacted starting material. How can I improve conversion?

Low conversion with minimal side-product formation suggests the reaction conditions are too mild or the reaction time was insufficient.

  • Probable Causes & Corrective Actions:

    • Insufficient Reagent: Ensure at least a stoichiometric amount of the nitrating agent is used. A slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion, but a large excess should be avoided to minimize the risk of dinitration.

    • Temperature is Too Low: While low temperature is crucial to prevent polymerization, a temperature that is too low may significantly slow down the desired nitration reaction. If polymerization is not an issue, you can try allowing the reaction to warm slowly (e.g., from -10 °C to 0 °C) while carefully monitoring its progress by Thin Layer Chromatography (TLC).

    • Reaction Time: Ensure the reaction is stirred for an adequate amount of time. Monitor the consumption of the starting material by TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

Q4: My TLC plate shows multiple spots, including what I suspect are dinitrated products. How can I achieve mono-nitration?

The high reactivity of the pyrrole ring makes it susceptible to multiple substitutions. 2-Nitropyrrole is less reactive than pyrrole itself, but can still undergo a second nitration under forcing conditions.

  • Probable Causes & Corrective Actions:

    • Excess Nitrating Agent: Using a large excess of acetyl nitrate can lead to the formation of 2,4- and 2,5-dinitropyrrole.[2] Use a controlled amount of the nitrating agent (typically 1.0 to 1.1 equivalents).

    • Inverse Addition: Add the pyrrole solution slowly to the pre-formed nitrating agent solution. This ensures that the pyrrole is always the limiting reagent at any given time, minimizing its chance to react twice.

    • Temperature Control: Higher temperatures can favor dinitration. Maintain strict low-temperature control throughout the addition and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the best nitrating agent for pyrrole and why?

For general-purpose nitration of acid-sensitive pyrroles, acetyl nitrate is the most widely recommended reagent.[2][3][11] It is generated in situ from nitric acid and acetic anhydride.[7] The key advantage is that it provides the necessary electrophile (NO₂⁺) without the presence of strong protic acids like H₂SO₄, which are the primary cause of polymerization.[1][7] Other milder, modern reagents have been developed, including various nitrate salts (e.g., Cu(NO₃)₂, Fe(NO₃)₃) or N-nitrosaccharin, which can be effective for specific substrates, particularly more complex or acid-sensitive ones.[12][13][14]

Q2: Why is temperature control so critical?

There are two main reasons:

  • Preventing Polymerization: The acid-catalyzed polymerization of pyrrole is a rapid and highly exothermic process. Low temperatures suppress the rate of this devastating side-reaction.[4]

  • Controlling Exotherms: The nitration reaction itself is exothermic. Poor temperature control can cause localized heating, which can accelerate both the desired reaction and undesired side-reactions, potentially leading to a runaway reaction.

Q3: How do I prepare and handle acetyl nitrate safely?

Acetyl nitrate is a powerful nitrating agent and can be unstable. It should always be prepared in situ for immediate use and never isolated.

  • Standard Procedure: Acetic anhydride is cooled in an ice-salt or dry ice-acetone bath. Fuming nitric acid is then added dropwise with vigorous stirring, ensuring the temperature does not rise significantly.[15] The resulting solution contains acetyl nitrate and is used directly.

  • Safety Precautions: This procedure must be performed in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (goggles, lab coat, gloves). Acetyl nitrate is known to be explosive, especially at elevated temperatures.[16]

Q4: What are the best practices for work-up and purification of nitropyrroles?

  • Work-up: The reaction is typically quenched by pouring it carefully over a mixture of ice and a weak base, such as sodium carbonate or sodium bicarbonate solution, to neutralize any remaining acids.

  • Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is almost always a mixture and requires purification. Silica gel column chromatography is the most common method for separating the desired nitropyrrole isomer from starting material, other isomers, and non-polar side-products.

Data & Protocols

Table 1: Comparison of Common Nitrating Conditions for Pyrrole
Nitrating Agent SystemTypical ConditionsMajor Product(s)Common Issues & Remarks
HNO₃ / H₂SO₄ H₂SO₄ solvent, 0 °C to RTN/A (Polymer)Not Recommended. Causes rapid and complete polymerization of pyrrole.[2][3]
Acetyl Nitrate Acetic Anhydride, -15 to 0 °C2-Nitropyrrole (>50% yield)Standard Method. Best for minimizing polymerization. Gives a mix of 2-nitro and 3-nitro isomers.[2][11]
Nitric Acid / TFAA Trifluoroacetic Anhydride2-Nitro derivativesA powerful system reported for direct nitration of various heterocycles.[17]
Cu(NO₃)₂·H₂O Acetonitrile, RT to 50 °CSubstrate DependentEffective for certain activated systems like pyrrolo[2,1-a]isoquinolines.[12]
N-TIPS Protected Pyrrole + Acetyl Nitrate Acetic Anhydride, low temp3-NitropyrroleMethod for 3-substitution. Bulky N-silyl group directs nitration to the C3 position via steric hindrance.[10]
Protocol 1: Synthesis of 2-Nitropyrrole using Acetyl Nitrate

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist.

  • Preparation of Acetyl Nitrate Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place acetic anhydride (e.g., 50 mL). Cool the flask to -10 °C using an ice-salt bath.

  • Slowly add fuming nitric acid (e.g., 1.05 equivalents) dropwise to the stirred acetic anhydride via the dropping funnel. Maintain the internal temperature below 0 °C throughout the addition.

  • After the addition is complete, stir the solution at -10 °C for an additional 15-20 minutes.

  • Nitration: In a separate flask, dissolve freshly distilled pyrrole (1.0 equivalent) in a small amount of acetic anhydride.

  • Cool the pyrrole solution to -10 °C and add it dropwise to the cold acetyl nitrate solution.

  • Reaction Monitoring: Stir the reaction mixture at low temperature (e.g., -10 °C to 0 °C) for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and aqueous sodium carbonate solution.

  • Work-up & Purification: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to isolate 2-nitropyrrole.

Visual Guides

Competing Reaction Pathways

The following diagram illustrates the critical choice the pyrrole molecule faces in the presence of a nitrating agent. The desired pathway is electrophilic substitution, while the undesired pathway is acid-catalyzed polymerization.

G cluster_0 Desired Pathway: Electrophilic Substitution cluster_1 Undesired Pathway: Polymerization Pyrrole Pyrrole Ring Nitrating_Agent Nitrating Agent (e.g., AcONO₂) Pyrrole->Nitrating_Agent Strong_Acid Strong Acid (e.g., H₂SO₄) Pyrrole->Strong_Acid Nitronium Generation of NO₂⁺ Nitrating_Agent->Nitronium Mild Conditions Protonation Protonation of Ring Strong_Acid->Protonation Harsh Conditions Attack C2-Attack by Pyrrole Nitronium->Attack Intermediate Stable Cationic Intermediate Attack->Intermediate Product 2-Nitropyrrole Intermediate->Product Activated Activated Cation (Aromaticity Lost) Protonation->Activated Polymerization Nucleophilic Attack by another Pyrrole Activated->Polymerization Tar Polymer / Tar Polymerization->Tar

Caption: The critical divergence between productive nitration and polymerization.

Troubleshooting Workflow

This decision tree provides a logical sequence for diagnosing and solving common issues during pyrrole nitration.

G Start Problem with Pyrrole Nitration Q_Product What is the main issue? Start->Q_Product Tar Black Tar / Polymer Q_Product->Tar Polymerization Low_Yield Low Yield / No Reaction Q_Product->Low_Yield Low Conversion Mix_Regio Mixture of Isomers Q_Product->Mix_Regio Regioselectivity Mix_Poly Dinitration Products Q_Product->Mix_Poly Over-Nitration Sol_Tar Root Cause: Strong Acid / High Temp Action: 1. Use Acetyl Nitrate 2. Maintain Temp < 0°C 3. Use Fresh Pyrrole Tar->Sol_Tar Sol_Low_Yield Root Cause: Conditions too mild Action: 1. Check Reagent Stoichiometry 2. Slightly Increase Temp (-10°C to 0°C) 3. Increase Reaction Time Low_Yield->Sol_Low_Yield Sol_Mix_Regio Root Cause: Inherent Reactivity Action (for 3-nitro): 1. Use N-TIPS protecting group Action (for 2-nitro): 1. Purify via Chromatography Mix_Regio->Sol_Mix_Regio Sol_Mix_Poly Root Cause: Over-reaction Action: 1. Use ~1.0 eq. of Nitrating Agent 2. Add Pyrrole to Reagent (Inverse Add.) 3. Maintain Low Temperature Mix_Poly->Sol_Mix_Poly

Caption: A decision tree for troubleshooting pyrrole nitration experiments.

References

  • Filo. (2025, July 21). Mechanism: Protonation and Polymerization of Pyrrole in Acid.
  • ResearchGate. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
  • EnPress Journals. (n.d.). Review Article Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles.
  • Chegg. (2017, October 31). Solved 7) Nitration of pyrrole (reaction indicated below).
  • Quimicaorganica.org. (n.d.). Pyrrole polymerization.
  • EduRev. (2026, February 13). Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF.
  • Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids.
  • Wikipedia. (n.d.). Pyrrole.
  • Quimicaorganica.org. (n.d.). pyrrole nitration.
  • Ma, C., & Li, Y. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(24), 5390-401. [Link]

  • The Journal of Organic Chemistry. (2023, March 22). Nitration of Pyrrolo[2,1-a]isoquinolines.
  • Paolesse, R., et al. (n.d.). Synthetic protocols for the nitration of corroles. PMC - NIH.
  • Filo. (2025, September 12). Why does 2-formyl pyrrole not participate in Benzoin or Perkin condensati...
  • ResearchGate. (n.d.). C3 selective nitration of pyrrole.
  • YouTube. (2020, December 22). Pyrrole: Electrophilic Substitution Reactions Lecture 2.
  • ECHEMI. (n.d.). Nitration of pyrrole with sulfuric and nitric acids.
  • Taylor, R. (n.d.). Nitration and aromatic reactivity.
  • ResearchGate. (2025, August 5). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones.
  • Nature. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
  • ResearchGate. (2017, October 23). Does it make sense to freeze pyrrole to stop spontaneous polymerization?.
  • ChemRxiv. (n.d.). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals.
  • ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF.
  • ACS Publications. (2024, December 16). Biocatalytic Strategies for Nitration Reactions | JACS Au.
  • Fraunhofer-Publica. (n.d.). Nitration Chemistry in Continuous Flow using Acetyl Nitrate.
  • ScienceDirect. (n.d.). Tuning the performance of polypyrrole-based solvent-resistant composite nanofiltration membranes by optimizing polymerization co.
  • Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines.
  • ResearchGate. (n.d.). (PDF) Direct nitration of five membered heterocycles.
  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.

Sources

Optimizing solvent selection for recrystallization of 1-Methyl-2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of 1-Methyl-2-nitro-1H-pyrrole

Status: Active Ticket ID: #REC-MNP-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Oiling Out" Paradox

If you are struggling to crystallize This compound , you are likely encountering a phase behavior issue rather than a solvent incompatibility.

Critical Data Point: The melting point of pure this compound is approximately 28–29°C (82–84°F).

Most researchers fail because they attempt standard recrystallization (dissolve hot, cool to room temperature). At room temperature (20–25°C), this compound is often a supercooled liquid or an oil, especially if slight impurities depress the melting point further. You cannot recrystallize this molecule at room temperature.

This guide details the Low-Temperature Crystallization protocol required to isolate this compound as a solid.

Module 1: Solvent System Selection

The choice of solvent is dictated strictly by the low melting point. You must use a solvent with a boiling point below or near the solute's melting point, or use a system that remains liquid at deep-freeze temperatures.

Primary Recommendation: Hydrocarbon Systems
Solvent SystemRoleProtocol TempWhy it works
n-Pentane Primary -20°C to -78°C High volatility allows removal without melting the product. Low solubility at -20°C forces crystallization.
n-Hexane Alternative-20°CGood, but harder to remove traces without melting the product (BP 69°C vs Pentane 36°C).
Petroleum Ether Alternative-20°C(Fraction 30-40°C). Similar to Pentane but cheaper.
Ethanol/Water Avoid N/ANot recommended for the 2-isomer. It will likely oil out. (Useful only for the 3-nitro isomer, MP ~62°C).
Decision Logic: Solvent Selection Tree

SolventSelection Start Start: Crude 1-Methyl-2-nitropyrrole CheckState State at Room Temp (25°C)? Start->CheckState IsOil Oil / Semi-solid CheckState->IsOil Yes IsSolid Solid (MP > 60°C) CheckState->IsSolid No TargetID Likely 2-Nitro Isomer (MP ~29°C) IsOil->TargetID ImpurityID Likely 3-Nitro Isomer (MP ~62°C) IsSolid->ImpurityID Action2 Protocol A: Low-Temp Crystallization (Pentane @ -20°C) TargetID->Action2 High Purity Req Distill Alternative: Vacuum Distillation (BP 90-95°C @ 5mmHg) TargetID->Distill Bulk Cleanup Action3 Protocol B: Standard Recrystallization (Water/Ethanol) ImpurityID->Action3 caption Figure 1: Decision matrix based on physical state and isomer identification.

Module 2: Troubleshooting & FAQs

Q1: I dissolved the compound in hot Ethanol, but it formed an oil layer upon cooling. Why?

A: This is "Oiling Out." Because the melting point (~29°C) is lower than the temperature at which the solution became saturated, the compound separated as a liquid phase before it could crystallize.

  • Fix: Switch to n-Pentane . Dissolve at Room Temperature (do not heat significantly), then cool to -20°C or -78°C (Dry ice/Acetone bath).

Q2: How do I separate the 2-nitro isomer from the 3-nitro isomer?

A: The nitration of N-methylpyrrole typically yields a mixture (approx. 4:1 ratio favoring the 2-isomer).

  • The 3-nitro isomer is a solid with a higher melting point (~62°C).[1] It is less soluble in non-polar solvents.

  • Strategy: Extract the crude mixture with cold Pentane. The 2-isomer will dissolve; the 3-isomer often remains as a solid residue. Filter off the solid (3-isomer), then freeze the Pentane filtrate to crystallize the 2-isomer.

Q3: My crystals melt when I try to dry them on the vacuum filter.

A: The airflow through the filter funnel warms the crystals to room temperature, causing them to melt.

  • Fix: Use a jacketed filter funnel cooled with chilled fluid, or perform the filtration inside a cold room/fridge. Alternatively, decant the solvent quickly and dry the crystals under high vacuum while keeping the flask in an ice bath.

Module 3: Optimized Experimental Protocol

Objective: Purification of this compound via Low-Temperature Crystallization.

Materials:

  • Crude this compound.

  • Solvent: n-Pentane (HPLC Grade).

  • Equipment: Dry Ice/Acetone bath (-78°C) or Freezer (-20°C).

Workflow:

  • Dissolution (Ambient):

    • Place crude oil/solid in an Erlenmeyer flask.

    • Add n-Pentane in small portions at room temperature (20°C).

    • Note: If insoluble solids remain (likely the 3-nitro isomer or tars), filter them off using a sintered glass funnel.

  • Nucleation (Deep Freeze):

    • Seal the flask containing the clear Pentane solution.

    • Place in a freezer (-20°C) for 12–24 hours.

    • Rapid Method: Immerse flask in a Dry Ice/Acetone bath (-78°C) for 30 minutes. Scratch the glass with a rod to induce nucleation if necessary.

  • Collection (Cold Filtration):

    • Crucial Step: Pre-cool your Buchner funnel and receiving flask in the freezer.

    • Filter the cold mixture rapidly.

    • Wash the crystals with pre-chilled (-78°C) Pentane .

  • Drying:

    • Do not use a heat gun.

    • Apply high vacuum while keeping the flask submerged in an ice bath (0°C) to remove residual Pentane without melting the product.

Process Flow Diagram

RecrystProtocol Step1 1. Dissolve (Pentane @ 25°C) Step2 2. Filter (Remove 3-nitro/tars) Step1->Step2 Step3 3. Deep Freeze (-20°C to -78°C) Step2->Step3 Step4 4. Cold Filtration (Pre-chilled Funnel) Step3->Step4 Step5 5. Vacuum Dry (0°C Bath) Step4->Step5 caption Figure 2: Low-temperature crystallization workflow for low-melting nitro-pyrroles.

References

  • Anderson, H. J. (1957).[2] Pyrrole chemistry: I. Substitution reactions of 1-methylpyrrole. Canadian Journal of Chemistry, 35(1), 21-27.

    • Key Citation: Establishes the melting point of the 2-nitro isomer at 28-28.
  • Morgan, K. J., & Morrey, D. P. (1966).[2] Nitration of pyrrole.[1][3][4] Tetrahedron, 22(1), 57-62.[2]

    • Key Citation: Discusses the isomer distribution (2-nitro vs 3-nitro)
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12611, 1-Methyl-2-nitropyrrole.

    • Key Citation: Verification of chemical structure and physical property datasets.[1][5][6]

Sources

Technical Support Center: Safe Handling and Temperature Control of 1-Methyl-2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and drug development professionals working with 1-Methyl-2-nitro-1H-pyrrole. The information provided herein is based on established principles of chemical safety and thermal analysis. It is crucial to recognize that specific thermal decomposition data for this compound is not extensively available in the public domain. Therefore, a cautious and systematic approach to temperature control is paramount to prevent decomposition and ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not readily found in published literature, its chemical structure—a nitrated heterocycle—suggests that it should be handled as a potentially thermally sensitive compound. Organic nitro compounds, as a class, are known to be energetic materials that can decompose exothermically at elevated temperatures.[1][2] For pure aromatic nitro compounds, this decomposition can occur rapidly or even explosively at temperatures in the range of 250-350°C.[2] However, it is critical to note that impurities, such as residual acids from synthesis, or the presence of other reagents can significantly lower the decomposition temperature.[1][2]

Q2: What are the primary hazards associated with the thermal decomposition of this compound?

A2: The primary hazards are twofold: a runaway reaction and the generation of hazardous decomposition products. A runaway reaction is an uncontrolled exothermic process where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[3][4][5] This can result in vessel rupture, fire, or an explosion. The decomposition of nitro compounds typically produces gaseous products, including nitrogen oxides (NOx), which are toxic and corrosive.[6]

Q3: What is autocatalytic decomposition and is it a concern for this compound?

A3: Autocatalytic decomposition is a process where one of the decomposition products acts as a catalyst for further decomposition.[2][7] This creates a dangerous feedback loop, accelerating the reaction even at a constant temperature. Some nitro compounds are known to exhibit this behavior.[2] Without specific experimental data, it is prudent to assume that this compound could be susceptible to autocatalytic decomposition. This is a key reason why maintaining strict temperature control and avoiding localized "hot spots" is critical.

Q4: How can I determine the specific decomposition temperature of my batch of this compound?

A4: The most reliable method is to use thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][8][9][10][11]

  • DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of the onset temperature of an exothermic decomposition.

  • TGA measures the change in mass of a sample as a function of temperature, indicating the temperature at which decomposition and mass loss begin.

It is strongly recommended that these analyses be performed on a small sample by a trained thermal analysis expert before any large-scale reactions are attempted.

Q5: What factors can negatively influence the stability of this compound during my experiments?

A5: Several factors can lower the thermal stability of nitro compounds:

  • Impurities: Residual acids, bases, or metal ions from the synthesis process can catalyze decomposition.[1][2]

  • Incompatible Materials: Strong acids, bases, and oxidizing agents should be avoided unless they are a required part of a well-understood and controlled reaction.[12]

  • High Temperatures: Even temperatures well below the decomposition onset can lead to slow decomposition over time, especially if the process is autocatalytic.

  • Poor Mixing: Inadequate agitation can lead to localized hot spots where the temperature is significantly higher than the bulk of the solution, potentially initiating a runaway reaction.[13]

Troubleshooting Guide: Preventing Thermal Decomposition

Potential Problem Root Cause Analysis Preventative and Corrective Actions
Unexpected Exotherm or Rapid Temperature Rise - Inadequate cooling capacity for the reaction scale.- Addition of a reagent is too fast.- Setpoint temperature is too close to the decomposition onset.- Poor mixing leading to localized hot spots.- Reduce Scale: Work with smaller quantities until the thermal profile of the reaction is well understood.- Control Addition: Use a syringe pump or an addition funnel for slow, controlled addition of reagents.- Lower Temperature: Conduct the reaction at the lowest feasible temperature.- Improve Agitation: Use an appropriate stirrer and vessel geometry to ensure efficient mixing.- Emergency Cooling: Have an ice bath or other cooling source readily available to quickly quench the reaction if necessary.[13]
Discoloration (Darkening) of the Compound Upon Heating - Onset of slow thermal decomposition.- Presence of impurities that are reacting or catalyzing decomposition at a lower temperature.- Purify Starting Material: Ensure the this compound is of high purity before use.- Lower Reaction Temperature: If possible, reduce the setpoint of the reaction.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Inconsistent Reaction Outcomes - Variable thermal decomposition leading to loss of reactant and formation of byproducts.- Strict Temperature Control: Implement a robust temperature control system (see protocols below).- Data Logging: Continuously monitor and log the internal reaction temperature to identify any deviations from the setpoint.[13]

Experimental Protocols

Protocol 1: General Setup for a Temperature-Controlled Reaction

This protocol describes a general setup for running a reaction with this compound where precise temperature control is essential.

1. Equipment Selection:

  • For temperatures between -20°C and 100°C, a jacketed reactor connected to a recirculating chiller/heater is the preferred method for precise and uniform temperature control.[8]
  • For smaller scales or less critical applications, an oil bath with a temperature controller and a magnetic stir plate can be used. Ensure the oil bath is large enough to provide a stable thermal mass.[14]
  • Always use a secondary container (e.g., a larger basin) to contain any spills from the bath or reactor.

2. Temperature Monitoring:

  • Crucially, the temperature should be monitored inside the reaction vessel using a thermocouple or thermometer.[13] Do not rely solely on the setpoint of the bath or chiller.
  • Position the temperature probe in the solution, away from the vessel walls, to get an accurate reading of the bulk temperature.

3. Reaction Assembly:

  • Assemble the glassware in a fume hood.
  • Ensure the stirring mechanism (magnetic stir bar or overhead stirrer) is appropriately sized for the vessel and provides good vortexing to ensure homogenous mixing.
  • If adding reagents, use a syringe pump for liquids or a solids addition funnel for solids to allow for a slow, controlled rate of addition. This is critical for managing exothermic events.[13]

4. Execution:

  • Cool the vessel to the desired setpoint before adding any reagents.
  • Begin slow, controlled addition of the limiting reagent.
  • Continuously monitor the internal temperature. If it deviates more than a few degrees from the setpoint, pause the addition until the temperature stabilizes.
  • Have an emergency cooling bath (e.g., ice-water) on standby.
Protocol 2: Recommended Workflow for Thermal Hazard Assessment

Given the lack of specific data for this compound, a thermal hazard assessment is strongly recommended before using this compound at elevated temperatures or on a large scale.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Analytical Characterization (Small Scale) cluster_2 Phase 3: Risk Mitigation & Protocol Development Literature_Search Literature Search (Specific compound & analogous structures) SDS_Review Review Safety Data Sheet (General handling precautions) Literature_Search->SDS_Review DSC_Analysis Differential Scanning Calorimetry (DSC) (Determine onset of decomposition exotherm) SDS_Review->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) (Determine temperature of mass loss) DSC_Analysis->TGA_Analysis Define_Safe_Temp Define Maximum Safe Operating Temperature (Well below DSC onset) TGA_Analysis->Define_Safe_Temp Develop_Protocol Develop Detailed Experimental Protocol (Cooling capacity, addition rates, emergency plan) Define_Safe_Temp->Develop_Protocol Peer_Review Peer Review of Protocol (Safety officer, experienced colleague) Develop_Protocol->Peer_Review Proceed Proceed with Experiment? Peer_Review->Proceed Start Start: Working with This compound Start->Literature_Search

Caption: Workflow for assessing thermal risk.

Visualizing Temperature Control

The following diagram illustrates a robust setup for maintaining a stable temperature gradient in a laboratory setting.

G cluster_reactor Reaction Setup cluster_control Temperature Control Unit cluster_reagents Reagent Addition Reactor Jacketed Reaction Vessel Stirrer Overhead Stirrer Stirrer->Reactor Provides Agitation Probe Internal Temp Probe (Thermocouple) Probe->Reactor Monitors Internal Temp Chiller Recirculating Chiller/Heater Probe->Chiller Feedback Loop (Optional Automation) Chiller->Reactor Circulates Thermal Fluid (Inlet & Outlet) Pump Syringe Pump Pump->Reactor Controlled Addition

Sources

Validation & Comparative

A Spectroscopic Guide to Differentiating 1-Methyl-2-nitro-1H-pyrrole and 1-Methyl-3-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, the precise structural elucidation of isomeric compounds is a critical task that underpins successful synthesis, characterization, and application. The positional isomers of nitrated methylpyrroles, specifically 1-methyl-2-nitro-1H-pyrrole and 1-methyl-3-nitro-1H-pyrrole, present a common analytical challenge due to their identical molecular formula (C₅H₆N₂O₂) and molecular weight (126.11 g/mol )[1]. This guide provides an in-depth, spectroscopically-driven comparison to enable unambiguous differentiation of these two isomers, leveraging the subtle yet distinct electronic and structural differences that manifest in their NMR, IR, and mass spectra.

The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for distinguishing these isomers. The position of the electron-withdrawing nitro (-NO₂) group profoundly influences the chemical environment of the pyrrole ring protons and carbons, leading to predictable and discernible differences in their respective spectra.

¹H NMR: A Tale of Two Rings

The ¹H NMR spectra of the two isomers are expected to show significant differences in chemical shifts and coupling patterns of the three pyrrole ring protons. The nitro group at the C2 position in This compound will exert a strong deshielding effect on the adjacent protons, particularly the H5 proton. In contrast, the C3-nitro substitution in 1-methyl-3-nitro-1H-pyrrole will most significantly impact the H2 and H4 protons. The N-methyl group in both isomers will appear as a singlet, but its chemical shift will also be subtly influenced by the position of the nitro group.

Key Distinguishing Features in ¹H NMR:

  • This compound: Expect a downfield shift for the H5 proton, making it the most deshielded of the ring protons. The coupling patterns will reveal the connectivity: H5 will be a doublet of doublets, coupled to H4 and H3.

  • 1-Methyl-3-nitro-1H-pyrrole: The H2 proton is expected to be the most downfield signal, appearing as a singlet or a narrow triplet depending on the coupling to the H4 and H5 protons. The H4 and H5 protons will also exhibit characteristic shifts and couplings.

¹³C NMR: Unmasking the Carbon Skeleton

The ¹³C NMR spectra provide a clear and quantitative distinction between the two isomers. The carbon directly attached to the nitro group will be significantly deshielded (shifted downfield) and will likely show a reduced intensity due to the quadrupolar relaxation effect of the nitrogen atom.

Expected ¹³C NMR Chemical Shift Ranges:

Carbon PositionThis compound (Predicted)1-Methyl-3-nitro-1H-pyrrole (Predicted)
C2 ~145-155 ppm~120-130 ppm
C3 ~110-120 ppm~135-145 ppm
C4 ~115-125 ppm~110-120 ppm
C5 ~125-135 ppm~125-135 ppm
N-CH₃ ~35-40 ppm~35-40 ppm

Note: These are predicted ranges based on the known effects of nitro groups on aromatic systems. Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: The Signature of the Nitro Group

Infrared (IR) spectroscopy offers a rapid and non-destructive method to confirm the presence of the nitro group and to probe the overall vibrational framework of the molecule. While the IR spectra of the two isomers may appear broadly similar, subtle differences in the fingerprint region can be diagnostic.

Characteristic IR Absorption Bands:

The most prominent features in the IR spectra of both compounds will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

  • Asymmetric NO₂ Stretch: Typically observed in the region of 1550-1475 cm⁻¹.

  • Symmetric NO₂ Stretch: Usually found in the 1360-1290 cm⁻¹ range.

The precise positions of these bands may differ slightly between the two isomers due to the different electronic environments of the nitro group. Additionally, the C-H and C-N stretching and bending vibrations of the pyrrole ring will contribute to the fingerprint region (below 1500 cm⁻¹), and minor shifts in these bands can be used as supplementary evidence for differentiation.

Mass Spectrometry: Fragmentation Pathways as a Clue

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds. Both isomers will exhibit a molecular ion peak (M⁺) at m/z 126.

The key to differentiation lies in the relative abundances of the fragment ions. The position of the nitro group will influence the stability of the resulting fragments.

Plausible Fragmentation Pathways:

  • Loss of NO₂: A significant fragment at m/z 80 ([M-NO₂]⁺) is expected for both isomers.

  • Loss of a methyl radical: A fragment at m/z 111 ([M-CH₃]⁺) may be observed.

  • Ring fragmentation: The subsequent fragmentation of the pyrrole ring will likely differ between the two isomers, providing a unique fingerprint. For instance, the fragmentation of the 2-nitro isomer might involve the initial loss of the nitro group followed by the cleavage of the C2-C3 bond, while the 3-nitro isomer might exhibit a different ring-opening mechanism.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire a standard one-dimensional proton spectrum with a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0-160 ppm. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR: Place a small amount of the sample directly on the ATR crystal.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry

  • Ionization Method: Electron Ionization (EI) is a common method for these types of molecules.

  • Acquisition: Acquire the mass spectrum over a range of m/z 40-200.

Logical Workflow for Isomer Differentiation

Caption: Workflow for distinguishing nitromethylpyrrole isomers.

Conclusion

The unambiguous differentiation of this compound from 1-methyl-3-nitro-1H-pyrrole is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data, ¹H and ¹³C NMR spectroscopy are the definitive methods, offering a wealth of structural information through chemical shifts and coupling constants that directly reflect the distinct electronic environments of the two isomers. By following the protocols and analytical logic outlined in this guide, researchers can confidently and accurately characterize these important heterocyclic building blocks.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 332133, 1-Methyl-2-nitropyrrole. [Link]. Accessed: Feb 19, 2026.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145813, 3-Nitropyrrole. [Link]. Accessed: Feb 19, 2026.

  • NIST. 1H-Pyrrole, 1-methyl-. [Link]. Accessed: Feb 19, 2026.

  • GSRI. This compound. [Link]. Accessed: Feb 19, 2026.

Sources

A Comparative Guide to the Reactivity of 1-Methyl-2-nitro-1H-pyrrole and 2-Nitropyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of heterocyclic chemistry, nitropyrroles serve as pivotal intermediates in the synthesis of a myriad of biologically active compounds and natural products.[1] Among these, 2-nitropyrrole and its N-methylated counterpart, 1-methyl-2-nitro-1H-pyrrole, are fundamental building blocks. A nuanced understanding of their comparative reactivity is paramount for strategic synthetic planning and the development of robust methodologies. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of these two molecules, supported by experimental evidence and detailed protocols. We will explore their behavior in key reaction classes, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction of the nitro group.

The Decisive Influence of N-Methylation: Electronic and Steric Effects

The primary structural distinction between 2-nitropyrrole and this compound is the presence of a methyl group on the nitrogen atom. This seemingly minor modification imparts significant and divergent effects on the reactivity of the pyrrole ring.

Electronic Effects: The methyl group is a weak electron-donating group. Through inductive effects, it increases the electron density of the pyrrole ring. This heightened electron density would theoretically enhance the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Theoretical investigations on methyl-substituted pyrroles have shown that N-substitution is less efficient at releasing π electron population to the ring compared to C-substitution.[2]

Steric Effects: The N-methyl group introduces steric hindrance, particularly at the adjacent C2 and C5 positions. This can impede the approach of bulky reagents, thereby influencing both the rate and regioselectivity of reactions.

Acidity of the N-H Proton: Unsubstituted 2-nitropyrrole possesses an acidic N-H proton (pKa ≈ 17.5 for pyrrole).[2] In the presence of a strong base, this proton can be abstracted, forming a pyrrolide anion. This anion is significantly less reactive towards electrophiles and is deactivated towards nucleophilic aromatic substitution due to the increased electron density. This compound lacks this acidic proton, a critical distinction in base-mediated reactions.

Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors, along with the presence or absence of the acidic N-H proton, leads to notable differences in the chemical behavior of this compound and 2-nitropyrrole.

Electrophilic Aromatic Substitution (EAS)

Pyrrole and its derivatives are highly reactive towards electrophiles, with a strong preference for substitution at the 2-position due to the superior resonance stabilization of the cationic intermediate.[3][4][5][6][7][8][9] The introduction of a nitro group at the 2-position deactivates the ring towards further electrophilic attack.

In the case of nitration, a common EAS reaction, both 2-nitropyrrole and this compound can undergo further substitution. For unsubstituted pyrrole, mononitration predominantly yields 2-nitropyrrole.[1][3] For 1-methylpyrrole, nitration also occurs, but with a "somewhat larger" yield of the 3-nitro isomer compared to unsubstituted pyrrole.[1][3] This suggests that the N-methyl group, while activating the ring, also sterically disfavors attack at the 2-position to some extent, making the 3-position more accessible.

Expected Reactivity:

  • This compound: The electron-donating methyl group may slightly increase the overall rate of EAS compared to 2-nitropyrrole, but the regioselectivity will be influenced by both the directing effect of the N-methyl group and the deactivating effect of the nitro group.

  • 2-Nitropyrrole: The deactivating nitro group makes further EAS challenging. The N-H proton can also interfere with certain acidic reagents, leading to polymerization.[1][3][6]

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group makes the pyrrole ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction of significant importance in medicinal chemistry.[7][10][11][12] Here, the difference between the two molecules is most pronounced.

For 2-nitropyrrole, the acidic N-H proton is a major impediment in SNAr reactions that are typically carried out under basic conditions. Deprotonation by a base would generate an anionic species, which would be electrostatically repelled by an incoming nucleophile, thus shutting down the SNAr pathway.

In stark contrast, this compound, lacking the acidic proton, remains a neutral, electron-deficient aromatic system under basic conditions, rendering it highly susceptible to nucleophilic attack. This has been demonstrated in related systems, where the N-methyl group was found to be a crucial factor for the success of nucleophilic substitution.[13]

Expected Reactivity:

  • This compound: Significantly more reactive in SNAr reactions, especially those employing basic nucleophiles.

  • 2-Nitropyrrole: Poorly reactive or unreactive in SNAr reactions under basic conditions due to deprotonation.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation, providing access to aminopyrroles which are valuable synthetic precursors.

The electronic environment of the nitro group influences its ease of reduction. The electron-donating N-methyl group in this compound may slightly increase the electron density on the nitro group, potentially making it marginally more difficult to reduce compared to the nitro group in 2-nitropyrrole. However, this electronic effect is likely to be subtle, and the choice of reducing agent and reaction conditions will be the dominant factors determining the reaction's success and efficiency. A variety of reducing agents, from catalytic hydrogenation to dissolving metal reductions, can be employed for this transformation.[14][15]

Expected Reactivity:

  • This compound: The nitro group is readily reducible, though may require slightly more forcing conditions compared to its unsubstituted counterpart due to the electron-donating methyl group.

  • 2-Nitropyrrole: The nitro group is readily reducible. The acidic N-H proton could potentially react with certain reducing agents, so reaction conditions should be chosen accordingly.

Quantitative Data Summary

While direct kinetic comparisons are scarce in the literature, the following table summarizes the key differences and expected relative reactivities based on established chemical principles and available data.

FeatureThis compound2-Nitropyrrole
N-H Acidity (pKa) N/A~17.5 (for parent pyrrole)[2]
Reactivity towards EAS Moderately reactive; potential for altered regioselectivityLess reactive due to deactivating NO₂ group
Reactivity towards SNAr High (especially with basic nucleophiles)Very Low (due to deprotonation under basic conditions)
Reduction of NO₂ Group Readily reducibleReadily reducible
Key Influencing Factor Absence of acidic N-H proton; steric and electronic effects of the methyl groupAcidity of the N-H proton; deactivating NO₂ group

Experimental Protocols

The following protocols are designed as comparative experiments to illustrate the reactivity differences between this compound and 2-nitropyrrole.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with Sodium Methoxide

This experiment is designed to highlight the dramatic difference in reactivity in SNAr due to the presence of the acidic N-H proton in 2-nitropyrrole.

Workflow Diagram:

SNAr_Comparison cluster_1 Reaction with this compound cluster_2 Reaction with 2-Nitropyrrole A1 This compound A3 Reaction at reflux A1->A3 A2 Sodium Methoxide in Methanol A2->A3 A_Product 1-Methyl-2-methoxy-5-nitropyrrole (Expected Product) A3->A_Product High Yield B1 2-Nitropyrrole B3 Reaction at reflux B1->B3 B2 Sodium Methoxide in Methanol B2->B3 B_Product No Reaction / Starting Material Recovered (Expected Outcome) B3->B_Product Low to No Yield

Caption: Comparative SNAr workflow.

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place this compound (1 mmol) in one and 2-nitropyrrole (1 mmol) in the other.

  • Reagent Addition: To each flask, add a solution of sodium methoxide (1.2 mmol) in dry methanol (10 mL).

  • Reaction: Heat both reaction mixtures to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup and Analysis: After 2 hours (or when the reaction with this compound is complete), cool the mixtures to room temperature, quench with water, and extract with ethyl acetate. Analyze the organic layers by GC-MS to determine the conversion and product distribution.

Expected Outcome: The reaction with this compound is expected to proceed to completion, yielding 1-methyl-2-methoxy-5-nitropyrrole. The reaction with 2-nitropyrrole is expected to show little to no conversion, with the starting material being recovered. This is due to the deprotonation of the N-H proton by sodium methoxide, which deactivates the ring towards nucleophilic attack.

Protocol 2: Comparative Reduction of the Nitro Group

This experiment aims to compare the ease of reduction of the nitro group in both substrates under identical catalytic hydrogenation conditions.

Workflow Diagram:

Reduction_Comparison cluster_1 Reduction of this compound cluster_2 Reduction of 2-Nitropyrrole A1 This compound A3 Reaction at room temperature A1->A3 A2 H₂, Pd/C, Ethanol A2->A3 A_Product 1-Methyl-1H-pyrrol-2-amine A3->A_Product B1 2-Nitropyrrole B3 Reaction at room temperature B1->B3 B2 H₂, Pd/C, Ethanol B2->B3 B_Product 1H-Pyrrol-2-amine B3->B_Product

Caption: Comparative reduction workflow.

Procedure:

  • Reaction Setup: In two separate hydrogenation flasks, dissolve this compound (1 mmol) in ethanol (10 mL) in one, and 2-nitropyrrole (1 mmol) in ethanol (10 mL) in the other.

  • Catalyst Addition: To each flask, add 10% palladium on carbon (10 mol%).

  • Reaction: Subject both flasks to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring and Analysis: Monitor the hydrogen uptake and the reaction progress by TLC. Upon completion, filter the catalyst and concentrate the filtrate. Analyze the crude products by ¹H NMR to determine the conversion.

Expected Outcome: Both reactions are expected to yield the corresponding aminopyrroles. A careful comparison of the reaction times may reveal a slightly faster reduction for 2-nitropyrrole due to the subtle electronic effect of the N-methyl group in the other substrate.

Conclusion

The N-methylation of 2-nitropyrrole has a profound impact on its reactivity. While the electronic and steric effects of the methyl group play a role in modulating the reactivity in electrophilic aromatic substitution, the most significant difference is observed in nucleophilic aromatic substitution. The absence of the acidic N-H proton in this compound makes it a far superior substrate for SNAr reactions, a critical consideration for synthetic chemists. In contrast, the reactivity in the reduction of the nitro group is less affected by N-methylation. This guide provides a framework for understanding these differences, enabling researchers to make informed decisions in the design and execution of synthetic routes involving these important heterocyclic building blocks.

References

  • Brimble, M. A., et al. (2018). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry. [Link]

  • Heterocyclic Compounds. [Source URL not available]
  • Pérez-Prior, M. T., et al. (2010). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Request PDF. [Link]

  • Camaioni, D. M., et al. (2000). Steric and Electronic Effects in Methyl-Substituted 2,2'-Bipyrroles and Poly(2,2'-Bipyrrole)s: Part II. Theoretical Investigation on Monomers. Chemistry of Materials. [Link]

  • Vaia. Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as illustrated by the synthesis of 2-nitropyrrole. [Link]

  • Guanti, G., & Petrillo, G. (1975). Nucleophilic Aromatic Substitution in the Pyrrole Ring. RSC Publishing. [Link]

  • Ding, X.-B., et al. (2018). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. PubMed. [Link]

  • Filo. (2023). Pyrrole undergoes electrophilic aromatic substitution preferentially at t... [Link]

  • Anderson, H. J. (1957). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Science Publishing. [Link]

  • Homework.Study.com. Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as... [Link]

  • Brimble, M. A., et al. (2011). 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Chemical Communications (RSC Publishing). [Link]

  • Barton, D. H. R., & Motherwell, W. B. (1981). Reduction of oximes and aliphatic nitro compounds to imines for further in situ reactions: a novel synthesis of pyrroles and pyrrolin-2-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]

  • ResearchGate. C3 selective nitration of pyrrole. [Link]

  • Pyrrole reaction. [Source URL not available]
  • Chegg.com. (2020). Solved a) Pyrrole undergoes electrophilic aromatic. [Link]

  • Wikipedia. Pyrrole. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Beilstein Journals. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. [Link]

  • Anderson, H. J., & Walters, L. R. (1957). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. ResearchGate. [Link]

  • Gsrs. This compound. [Link]

  • Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids. [Source URL not available]
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • Pérez-Prior, M. T., et al. (2010). Reactivity of the mutagen 1,4-dinitro-2-methylpyrrole as an alkylating agent. PubMed. [Link]

  • Beilstein Journals. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. [Source URL not available]
  • Heterocyclic Chemistry. [Source URL not available]
  • Anderson, H. J., & Walters, L. R. (1957). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Science Publishing. [Link]

  • ResearchGate. Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles: Structure–Reactivity Relationship Studies. [Link]

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. [Source URL not available]
  • Semantic Scholar. Organic & Biomolecular Chemistry. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • Reactive nitrogen species reactivities with nitrones: theoretical and experimental studies. [Source URL not available]
  • Literature and experimental reactivity data: a case study with N-nitrosamines. [Source URL not available]
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • ResearchGate. The reported N-demethylation reactions. A-D, traditional chemical... [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are based on the hazardous characteristics of nitroaromatic compounds and pyrrole derivatives.[1][2] Nitro compounds are recognized for their potential reactivity and toxicity, while pyrrole derivatives can cause irritation.[3] Therefore, a cautious approach to waste management is paramount.

I. Immediate Safety Precautions and Hazard Assessment

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with 1-methyl-2-nitro-1H-pyrrole. Based on data from analogous compounds, the following hazards should be anticipated:

  • Toxicity: Nitroaromatic compounds are often toxic if ingested, inhaled, or absorbed through the skin.[1] They may also have long-term health effects, including the potential for genetic defects and cancer.[1]

  • Irritation: Pyrrole derivatives are known to cause skin and eye irritation.

  • Reactivity: Nitro compounds are classified as potentially reactive or explosive materials.[3][4] While the reactivity of this compound has not been fully characterized, it should be handled with care, avoiding shock, friction, or high temperatures.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator may be necessary.[5][6]

All handling and preparation for disposal should be conducted in a well-ventilated laboratory fume hood.[5]

II. Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is fundamental to safe disposal. Cross-contamination can lead to dangerous reactions and complicate the disposal process.

Step-by-Step Waste Collection Protocol:

  • Dedicated Waste Container: All waste containing this compound, including residues, contaminated labware, and cleaning materials, must be collected in a dedicated hazardous waste container.[1]

  • Container Material: The container should be made of a chemically resistant material, such as high-density polyethylene (HDPE) or borosilicate glass, with a secure, screw-top cap.[1]

  • Labeling: Immediately label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • Associated hazards (e.g., "Toxic," "Irritant," "Reactive")

    • The date of accumulation.

  • Incompatible Wastes: Do not mix this compound waste with the following:

    • Non-halogenated organic solvents[1]

    • Aqueous waste[1]

    • Acids or bases (to avoid potential reactions)

    • Oxidizing or reducing agents[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat sources and direct sunlight.[5][7] Secondary containment is highly recommended to mitigate the impact of any potential leaks.[1]

III. Disposal Methodology: A Decision Framework

The recommended disposal pathway for this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[1] This method ensures the complete destruction of the toxic organic components.

Disposal Workflow Diagram: The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Generation of This compound Waste Segregate Segregate Waste in Dedicated Labeled Container Start->Segregate Store Store Safely in Designated Hazardous Waste Area Segregate->Store EHS Contact Institutional EHS Department Store->EHS Contractor Arrange Pickup by Licensed Hazardous Waste Contractor EHS->Contractor Incineration High-Temperature Incineration Contractor->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

Operational Steps for Disposal:

  • Accumulation: Continue to collect waste in the designated container until it is ready for disposal or reaches the accumulation time limit set by your institution and local regulations.

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1] They will provide guidance on the next steps and ensure compliance with all relevant regulations.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the pickup, transportation, and ultimate destruction of the waste.

Never attempt to dispose of this compound down the drain or in the regular trash. [3][8] This is not only a violation of environmental regulations but also poses a significant safety risk.

IV. Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and the institutional EHS department immediately.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[5] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • Personal Decontamination: Remove and dispose of any contaminated PPE as hazardous waste. Wash hands and any affected skin areas thoroughly.

V. Summary of Disposal Parameters

The following table provides a quick reference for the key parameters in the disposal of this compound.

ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on the toxicity and reactivity of nitroaromatic compounds and the irritant nature of pyrrole derivatives.[1][3]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the toxic organic molecule.[1]
Waste Container Labeled, sealed, chemically resistant (HDPE or glass)Prevents leaks, reactions, and ensures proper identification.[1]
Waste Segregation Separate from non-halogenated solvents, aqueous waste, and reactive chemicalsAvoids dangerous chemical reactions and simplifies the disposal process.[1][3]
Required PPE Chemical-resistant gloves, safety goggles, lab coatMinimizes risk of skin and eye contact, and dermal absorption.[5]
Spill Cleanup Material Inert absorbent (vermiculite, sand)Safely contains the spill without reacting with the chemical.[5]
VI. Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers and scientists can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all regulatory requirements. Always consult with your institution's EHS department for specific guidance and to address any questions or concerns.[1]

References

  • Benchchem. Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • TCI Chemicals. SAFETY DATA SHEET - Methyl 1-Methylpyrrole-2-acetate.
  • Spectrum Chemical. SAFETY DATA SHEET - 1-METHYL-2-PYRROLIDINONE.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • MilliporeSigma. SAFETY DATA SHEET - Product Name Not Specified.
  • TCI Chemicals. SAFETY DATA SHEET - Methyl Pyrrole-2-carboxylate.
  • Solvents & Petroleum Service, Inc. Safety Data Sheet - N-methyl-2-pyrrolidone.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-2-pyrrolidone.
  • ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Acros Organics. MATERIAL SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone.
  • Semantic Scholar. Green Synthesis of Pyrrole Derivatives.
  • Fisher Scientific. Material Safety Data Sheet - 1-Methyl-2-pyrrolidone.
  • Sigma-Aldrich. SAFETY DATA SHEET - 1H-Pyrrole-1-propanoic acid.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrrole-2-carboxaldehyde, 1-methyl-.
  • Bentham Science Publisher. Green Synthesis of Pyrrole Derivatives.
  • US EPA. Nitrocellulose Drum Removal Work Plan.
  • Apollo Scientific. 2-Methyl-1H-pyrrole Safety Data Sheet.
  • UW-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program.
  • gsrs. This compound.
  • US EPA. EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

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Personal protective equipment for handling 1-Methyl-2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Critical Hazard Identification & Scope

STOP AND VERIFY: Ensure you are handling 1-Methyl-2-nitro-1H-pyrrole (Nitro-substituted pyrrole derivative).[1]

  • Do NOT confuse with N-Methyl-2-pyrrolidone (NMP). NMP is a common solvent with a completely different risk profile (Reproductive Toxin).[1]

  • Do NOT confuse with 1-Methylpyrrole. This is a flammable liquid precursor.

Risk Profile: The "Nitro" Factor

As a nitro-functionalized heterocycle, this compound presents a dual-threat profile often underestimated in standard safety data sheets (SDS):

  • Energetic Potential: Nitro-pyrroles possess high nitrogen-to-carbon ratios. While this compound is generally stable at room temperature, it must be treated as potentially shock-sensitive and thermally unstable during scale-up or when subjected to heat/friction.[1]

  • Mutagenicity: Nitro-aromatics are frequently Ames-positive (mutagenic). Handle as a suspected carcinogen even if specific toxicological data is absent.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard / MaterialOperational Requirement
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or LaminateWhy: Nitro-aromatics can permeate thin nitrile.[1] Double gloving provides a visual breach indicator and increases breakthrough time.Protocol: Change outer gloves every 30 mins or immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Why: Safety glasses are insufficient. Nitro-pyrrole dust or concentrated solutions cause severe corneal irritation. Goggles seal against airborne particulates.
Respiratory Engineering Control Primary Backup: N95/P100 RespiratorWhy: Inhalation of dust triggers respiratory sensitization. Always handle solids inside a certified Fume Hood. Use respirators only for spill cleanup outside the hood.
Body Defense Lab Coat (Cotton/Flame Resistant) + Tyvek SleevesWhy: Synthetic fabrics (polyester) can melt into skin if a thermal event occurs. Tyvek sleeves protect wrists—the most common exposure point between glove and coat.

Engineering Controls & Handling Workflow

Workspace Setup
  • Ventilation: All operations (weighing, solubilization, reaction) must occur in a chemical fume hood with a face velocity of 80–100 fpm .[1]

  • Static Control: Nitro compounds are sensitive to electrostatic discharge (ESD). Use an anti-static gun on glassware and spatulas before weighing. Ground all metal equipment.[2]

  • Shielding: Use a polycarbonate blast shield when heating reactions >1 gram.

Operational Workflow Diagram

The following logic flow dictates the safe handling process.

G Start START: Handling this compound CheckSDS Step 1: Verify CAS & SDS (Confirm NOT NMP) Start->CheckSDS RiskAssess Step 2: Risk Assessment Is quantity > 1g or Heating involved? CheckSDS->RiskAssess HighRisk High Risk Protocol: Add Blast Shield + Anti-Static Mat RiskAssess->HighRisk Yes StdRisk Standard Protocol: Fume Hood + Double Nitrile RiskAssess->StdRisk No Weighing Step 3: Weighing Use Anti-Static Gun NO Metal Spatulas (Use Teflon) HighRisk->Weighing StdRisk->Weighing Solubilization Step 4: Solubilization Add Solvent SLOWLY Watch for Exotherm Weighing->Solubilization Cleanup Step 5: Decontamination Wipe surfaces with Acetone then Soap/Water Solubilization->Cleanup Disposal Step 6: Disposal Segregate from Oxidizers Cleanup->Disposal

Figure 1: Decision logic for handling nitro-pyrrole derivatives, emphasizing risk escalation for larger quantities.

Step-by-Step Handling Protocol

Phase A: Weighing & Transfer[1]
  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

  • Tool Selection: Use Teflon-coated or ceramic spatulas . Avoid metal-on-metal friction, which can sensitize dry nitro compounds.[1]

  • Transfer: Weigh into a tared vial. Do not return excess material to the stock container (prevents cross-contamination and friction risks).

  • Hygiene: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethyl Acetate) to remove invisible dust.

Phase B: Reaction & Solubilization[1]
  • Solvent Choice: Compatible with DCM, Ethyl Acetate, and DMSO.[1]

  • Thermal Caution: If the reaction requires heating, ensure the system is under an inert atmosphere (Nitrogen/Argon). Nitro-pyrroles can decompose violently if heated to dryness in the presence of air.

  • Quenching: Never quench reaction mixtures containing this compound with strong alkaline solutions (e.g., NaOH) initially, as this can trigger rapid decomposition of the nitro group.[1] Use mild buffers or water first.

Emergency Response & Disposal

Spill Management (Solid)[1]
  • Evacuate the immediate area if the spill is >5g or outside the hood.

  • Don PPE: Double nitrile gloves, goggles, N95 respirator.[1]

  • Contain: Cover the spill with a wet paper towel (water/surfactant) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up the wet material into a waste jar. Wipe the area 3x with acetone.

Waste Disposal[1][3][4][5]
  • Classification: Hazardous Organic Waste (High Nitrogen Content).

  • Segregation:

    • DO NOT MIX with oxidizing agents (Peroxides, Nitric Acid).

    • DO NOT MIX with strong bases.[3]

  • Labeling: Clearly label as "Contains Nitro-Heterocycles – Potential Mutagen."

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary.[1] [Link]

  • Prudent Practices in the Laboratory. Handling Potentially Explosive and Energetic Compounds. National Academies Press. [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.